molecular formula C12H15FN2O3 B594198 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid CAS No. 1289942-66-0

2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid

Cat. No.: B594198
CAS No.: 1289942-66-0
M. Wt: 254.26 g/mol
InChI Key: IAAHEGARPMZSTJ-UHFFFAOYSA-N
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Description

2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid is a useful research compound. Its molecular formula is C12H15FN2O3 and its molecular weight is 254.26 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-[3-fluoro-4-(methylcarbamoyl)anilino]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O3/c1-12(2,11(17)18)15-7-4-5-8(9(13)6-7)10(16)14-3/h4-6,15H,1-3H3,(H,14,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAAHEGARPMZSTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)NC1=CC(=C(C=C1)C(=O)NC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289942-66-0
Record name 2-{[3-fluoro-4-(methylcarbamoyl)phenyl]amino}-2-methylpropanoic acid
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Foundational & Exploratory

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical guide to the structure elucidation of 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid, a notable impurity associated with the anti-cancer drug Enzalutamide. The structural confirmation of such molecules is paramount for ensuring the safety, efficacy, and quality of pharmaceutical products. This document outlines the analytical methodologies employed to unequivocally determine the chemical structure of this compound. Through a combination of spectroscopic techniques including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, a detailed molecular profile is established. This guide presents illustrative quantitative data in structured tables, details the experimental protocols for each analytical technique, and provides visualizations of the molecular structure and analytical workflows to facilitate a deeper understanding for researchers and professionals in the field of drug development and quality control.

Introduction

In the synthesis of active pharmaceutical ingredients (APIs), the formation of impurities is an inevitable consequence. The identification, characterization, and control of these impurities are critical aspects of drug development and manufacturing, as mandated by regulatory agencies worldwide. This compound (also known as Enzalutamide Impurity G) has been identified as a process-related impurity in the synthesis of Enzalutamide, a potent androgen receptor inhibitor. A thorough understanding of its chemical structure is essential for developing effective control strategies and ensuring the final drug product's purity and safety.

This guide details the systematic approach to elucidating the structure of this impurity, leveraging a suite of powerful analytical techniques.

Physicochemical Properties

A foundational step in structure elucidation is the determination of the compound's basic physicochemical properties.

PropertyValueSource
IUPAC Name 2-[3-fluoro-4-(methylcarbamoyl)anilino]-2-methylpropanoic acidPubChem
Synonyms N-[3-Fluoro-4-[(methylamino)carbonyl]phenyl]-2-methylalanine, Enzalutamide ITS-2, Enzalutamide Impurity GMultiple Sources
CAS Number 1289942-66-0PubChem
Molecular Formula C₁₂H₁₅FN₂O₃PubChem
Molecular Weight 254.26 g/mol PubChem
Appearance White to off-white solidCommercial Suppliers

Spectroscopic Structure Elucidation

The definitive confirmation of the molecular structure of this compound is achieved through the combined application of several spectroscopic methods. The following sections detail the expected outcomes from each technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are employed to map out the connectivity of atoms.

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Illustrative ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
12.5 (approx.)br s1H-COOH
8.30q1H-NH- (amide)
7.85t1HAr-H
6.85dd1HAr-H
6.70dd1HAr-H
5.90s1H-NH- (amine)
2.75d3H-NH-CH₃
1.45s6H-C(CH₃)₂

Note: This data is illustrative and serves as a representative example.

¹³C NMR spectroscopy provides information about the different types of carbon atoms in the molecule.

Illustrative ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
176.5-COOH
164.0-C=O (amide)
155.0 (d)Ar-C-F
142.0Ar-C
130.0Ar-C
120.0Ar-CH
115.0 (d)Ar-CH
110.0Ar-CH
57.0-C(CH₃)₂
26.0-NH-CH₃
25.0-C(CH₃)₂

Note: This data is illustrative and serves as a representative example. 'd' denotes a doublet due to C-F coupling.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern in MS/MS experiments can further confirm the structure.

Illustrative Mass Spectrometry Data

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
[M+H]⁺ (Calculated) 255.1143
[M+H]⁺ (Observed) 255.1145
Key Fragmentation Ions (m/z) 209.08, 181.08, 152.06

Note: This data is illustrative and serves as a representative example.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Illustrative Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3400-2400BroadO-H stretch (carboxylic acid)
3350MediumN-H stretch (amine and amide)
2980MediumC-H stretch (aliphatic)
1710StrongC=O stretch (carboxylic acid)
1650StrongC=O stretch (amide I)
1540StrongN-H bend (amide II)
1250StrongC-F stretch

Note: This data is illustrative and serves as a representative example.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data for structure elucidation.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at 25 °C.

    • Use a standard pulse sequence with a 30° pulse angle.

    • Set the spectral width to 16 ppm.

    • Acquire 16 scans with a relaxation delay of 1 second.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to 240 ppm.

    • Acquire 1024 scans with a relaxation delay of 2 seconds.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) using appropriate software (e.g., MestReNova, TopSpin). Apply a line broadening factor of 0.3 Hz for ¹H and 1 Hz for ¹³C spectra before Fourier transformation. Reference the spectra to the residual solvent peak (DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a methanol:water (1:1) mixture.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.

  • Acquisition Parameters:

    • Set the ESI source to positive ion mode.

    • Infuse the sample solution at a flow rate of 5 µL/min.

    • Set the capillary voltage to 3.5 kV.

    • Set the drying gas temperature to 300 °C.

    • Acquire data over a mass range of m/z 50-500.

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated mass for the proposed molecular formula. Analyze the fragmentation pattern to confirm the structural fragments.

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation: Prepare a solid sample as a potassium bromide (KBr) pellet. Mix approximately 1 mg of the sample with 100 mg of dry KBr powder and press into a thin, transparent pellet.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Collect the spectrum over a range of 4000-400 cm⁻¹.

    • Perform 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualizations

Visual diagrams are essential for conveying complex information in a clear and concise manner. The following diagrams were generated using Graphviz (DOT language).

chemical_structure cluster_phenyl Phenyl Ring cluster_substituents Substituents C1 C C2 C C1->C2 F F C1->F 3-Fluoro C3 C C2->C3 NH_amine NH C2->NH_amine C4 C C3->C4 C5 C C4->C5 C_amide C=O C4->C_amide C6 C C5->C6 C6->C1 C_quat C NH_amine->C_quat amino NH_amide NH C_amide->NH_amide CH3_amide CH3 NH_amide->CH3_amide methylcarbamoyl CH3_quat1 CH3 C_quat->CH3_quat1 CH3_quat2 CH3 C_quat->CH3_quat2 2-methyl COOH COOH C_quat->COOH propanoic acid

Caption: Chemical structure of this compound.

structure_elucidation_workflow cluster_synthesis Sample Origin cluster_analysis Analytical Characterization cluster_confirmation Structure Confirmation synthesis Chemical Synthesis (Enzalutamide) isolation Isolation of Impurity synthesis->isolation nmr NMR Spectroscopy (1H, 13C) isolation->nmr ms Mass Spectrometry (HRMS, MS/MS) isolation->ms ir IR Spectroscopy isolation->ir data_analysis Spectroscopic Data Analysis nmr->data_analysis ms->data_analysis ir->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation

Caption: General workflow for the structure elucidation of a chemical compound.

Conclusion

The structural elucidation of impurities such as this compound is a critical activity in pharmaceutical development. By employing a combination of modern analytical techniques including NMR, MS, and IR spectroscopy, a definitive structural assignment can be made. This whitepaper has provided a detailed overview of the methodologies and illustrative data required for this process, serving as a valuable resource for scientists and researchers in ensuring the quality and safety of pharmaceutical products. The presented workflows and protocols offer a standardized approach to the characterization of this and other related pharmaceutical impurities.

Technical Guide: Chemical Properties of N-[3-Fluoro-4-[(methylamino)carbonyl]phenyl]-2-methylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-[3-Fluoro-4-[(methylamino)carbonyl]phenyl]-2-methylalanine, a key intermediate in the synthesis of the potent androgen receptor inhibitor Enzalutamide, is a compound of significant interest in medicinal chemistry and pharmaceutical development.[1] Enzalutamide is a second-generation nonsteroidal antiandrogen that has become a critical therapeutic agent in the treatment of metastatic castration-resistant prostate cancer.[] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical data for N-[3-Fluoro-4-[(methylamino)carbonyl]phenyl]-2-methylalanine, intended for professionals in oncological research and drug development.

Chemical and Physical Properties

N-[3-Fluoro-4-[(methylamino)carbonyl]phenyl]-2-methylalanine is a white to off-white solid.[3] It is also referred to by its synonyms, including 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid and Enzalutamide ITS-2.[4] The compound's structure, featuring a fluorinated phenyl ring, an amino acid moiety, and a methylamino carbonyl group, contributes to its specific physicochemical characteristics. While extensive data on the parent compound is limited, properties of its methyl ester are also provided for comparative purposes.

Table 1: Physicochemical Properties of N-[3-Fluoro-4-[(methylamino)carbonyl]phenyl]-2-methylalanine

PropertyValue
CAS Number 1289942-66-0
Molecular Formula C₁₂H₁₅FN₂O₃
Molecular Weight 254.26 g/mol
Appearance White to off-white solid[3]
Boiling Point 455 °C
Density 1.286 g/cm³
Flash Point 229 °C

Table 2: Physicochemical Properties of N-[3-Fluoro-4-[(methylamino)carbonyl]phenyl]-2-methylalanine Methyl Ester

PropertyValue
CAS Number 1332524-01-2
Molecular Formula C₁₃H₁₇FN₂O₃
Molecular Weight 268.28 g/mol []
Appearance White solid[]
Solubility Soluble in Chloroform, DCM, Ethyl Acetate[]
Boiling Point 380.5 ± 42.0 °C at 760 mmHg[]
Density 1.203 ± 0.06 g/cm³[]
pKa (Predicted) 14.35 ± 0.46
Storage 2-8 °C[]

Experimental Protocols

Synthesis of N-[3-Fluoro-4-[(methylamino)carbonyl]phenyl]-2-methylalanine

A general procedure for the synthesis of the title compound involves the reaction of 4-bromo-2-fluoro-N-methylbenzamide with 2-aminoisobutyric acid.[3]

Reactants:

  • 4-bromo-2-fluoro-N-methylbenzamide (10 g, 43.1 mmol)

  • 2-aminoisobutyric acid (6.7 g, 64.7 mmol)

  • Potassium carbonate (23.8 g, 172.4 mmol)

  • Proline (0.7 g, 4.31 mmol)

  • Copper(I) chloride (CuCl) (0.45 g, 4.31 mmol)

  • Dimethylformamide (DMF) (60 ml)

  • Water (1.8 ml)

  • 1 mol/L Citric acid solution

  • Dichloromethane

  • Ethanol

Procedure:

  • To a single-neck flask, sequentially add 4-bromo-2-fluoro-N-methylbenzamide, 2-aminoisobutyric acid, potassium carbonate, and proline.[3]

  • Dissolve water in DMF and add the solution to the flask.[3]

  • Under a nitrogen atmosphere, add CuCl to the reaction mixture.[3]

  • Heat the reaction system to 100 °C and stir continuously for 24 hours.[3]

  • Upon completion, dilute the reaction mixture with water and extract with dichloromethane.[3]

  • Separate the organic phase and adjust the pH of the aqueous phase to 4 with a 1 mol/L citric acid solution, leading to the precipitation of a solid.[3]

  • Collect the solid by filtration and wash it three times with a mixture of water and ethanol (100:1, v/v) to yield the pure product.[3] This process results in a yield of approximately 87%.[3]

Synthesis of Enzalutamide from N-[3-Fluoro-4-[(methylamino)carbonyl]phenyl]-2-methylalanine

The title compound is a direct precursor to Enzalutamide. The synthesis involves a cyclization reaction with 4-isothiocyanato-2-(trifluoromethyl)benzonitrile.[5]

Reactants:

  • N-[3-Fluoro-4-[(methylamino)carbonyl]phenyl]-2-methylalanine (60.0 g, 236.1 mmol)

  • Triethylamine (24.0 g, 237.6 nmol)

  • Toluene (180 ml + 300 ml)

  • Dichloromethane (120 ml)

  • 4-isothiocyanato-2-(trifluoromethyl)benzonitrile (81.0 g, 355.3 mmol)

  • Methanol

  • Activated carbon

Procedure:

  • Add N-[3-Fluoro-4-[(methylamino)carbonyl]phenyl]-2-methylalanine, triethylamine, 180 ml of toluene, and 120 ml of dichloromethane to a reaction flask and stir at 30°C for 10 minutes.[5]

  • Heat the mixture to 50°C until the solution is clear.[5]

  • Slowly add a solution of 4-isothiocyanato-2-(trifluoromethyl)benzonitrile in 300 ml of toluene.[5]

  • Increase the temperature to 60°C and continue the reaction for 4 hours, monitoring the progress by TLC.[5]

  • After the reaction is complete, add 240 ml of methanol to clarify the solution, followed by 6.0 g of activated carbon for decolorization for 30 minutes.[5]

  • Concentrate the mixture to dryness.[5]

  • Add 200 ml of dichloromethane to the oily residue, cool to 0-5°C, and stir for 1 hour.[5]

  • The resulting product can be further purified by washing with saturated brine and 10% aqueous hydrochloric acid, followed by recrystallization from methanol to yield Enzalutamide.[5]

Spectroscopic Data

Stability and Reactivity

While specific stability and reactivity data for N-[3-Fluoro-4-[(methylamino)carbonyl]phenyl]-2-methylalanine are not extensively documented, general knowledge of aminobenzoic acid derivatives suggests that the compound is likely stable under standard laboratory conditions. The amino and carboxylic acid moieties provide sites for various chemical reactions. The aromatic ring may undergo electrophilic substitution, and the secondary amine is nucleophilic. As an intermediate in a multi-step synthesis, it is designed to be sufficiently stable for isolation and subsequent reaction.[6]

Logical Relationships and Pathways

The primary role of N-[3-Fluoro-4-[(methylamino)carbonyl]phenyl]-2-methylalanine is as a crucial building block in the synthesis of Enzalutamide. The following diagrams illustrate the synthetic pathway.

Enzalutamide_Synthesis cluster_start Starting Materials cluster_reagent Reagents cluster_final_reagent Second Stage Reagents 4_bromo_2_fluoro_N_methylbenzamide 4-bromo-2-fluoro-N- methylbenzamide target_compound N-[3-Fluoro-4-[(methylamino)carbonyl]phenyl]- 2-methylalanine 4_bromo_2_fluoro_N_methylbenzamide->target_compound Ullmann Coupling 2_aminoisobutyric_acid 2-aminoisobutyric acid 2_aminoisobutyric_acid->target_compound Enzalutamide Enzalutamide target_compound->Enzalutamide Cyclization reagents1 K2CO3, Proline, CuCl, DMF reagents1->target_compound reagents2 4-isothiocyanato-2- (trifluoromethyl)benzonitrile, Et3N reagents2->Enzalutamide

Caption: Synthesis pathway of Enzalutamide.

The diagram above illustrates the conversion of 4-bromo-2-fluoro-N-methylbenzamide and 2-aminoisobutyric acid into the target intermediate, N-[3-Fluoro-4-[(methylamino)carbonyl]phenyl]-2-methylalanine, through an Ullmann coupling reaction. This intermediate then undergoes a cyclization reaction with 4-isothiocyanato-2-(trifluoromethyl)benzonitrile to yield the final product, Enzalutamide.

Conclusion

N-[3-Fluoro-4-[(methylamino)carbonyl]phenyl]-2-methylalanine is a vital intermediate in the synthesis of Enzalutamide. This guide has summarized its key chemical and physical properties, provided detailed experimental protocols for its synthesis and subsequent conversion, and illustrated its role in the overall synthetic pathway. While a comprehensive set of spectroscopic data is not publicly available, the information provided herein should serve as a valuable resource for researchers and professionals involved in the development of androgen receptor-targeted therapies.

References

Technical Guide: Physicochemical Characteristics of 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid (CAS 1289942-66-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical characteristics of the compound with CAS number 1289942-66-0, chemically identified as 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid. This molecule is a known impurity and intermediate in the synthesis of Enzalutamide, a potent androgen receptor inhibitor used in the treatment of castration-resistant prostate cancer.[1][2][3] A thorough understanding of its properties is crucial for quality control, process optimization, and safety assessment in pharmaceutical development.

Chemical Identity

This section provides the fundamental identifiers for the compound.

IdentifierValueSource(s)
CAS Number 1289942-66-0[4]
IUPAC Name 2-[3-fluoro-4-(methylcarbamoyl)anilino]-2-methylpropanoic acid[4]
Molecular Formula C₁₂H₁₅FN₂O₃[4]
Molecular Weight 254.26 g/mol [4]
Synonyms Enzalutamide Impurity P, Enzalutamide Impurity G, N-[3-Fluoro-4-[(methylamino)carbonyl]phenyl]-2-methylalanine[3][5]
InChI InChI=1S/C12H15FN2O3/c1-12(2,11(17)18)15-7-4-5-8(9(13)6-7)10(16)14-3/h4-6,15H,1-3H3,(H,14,16)(H,17,18)[4]
InChIKey IAAHEGARPMZSTJ-UHFFFAOYSA-N[4]
SMILES CC(C)(C(=O)O)NC1=CC(=C(C=C1)C(=O)NC)F[4]

Physicochemical Properties

A summary of the known physical and chemical properties is presented below. These are critical for handling, formulation, and analytical method development.

PropertyValueSource(s)
Physical Form White to off-white solid
Solubility Soluble in DMSO (100 mg/mL with sonication) and Methanol (Slightly).[6][6]
pKa (Predicted) 3.59 ± 0.10[7]
LogP (Predicted) 1.5[4]
Topological Polar Surface Area (TPSA) 78.4 Ų[4]
Storage Temperature Room temperature for shipping; long-term storage at 4°C is recommended.[8][8]
Purity Commercially available with ≥97% purity.[8]

Experimental Protocols

Synthesis of this compound

This protocol describes a general procedure for the synthesis of the title compound.[7]

Materials:

  • 4-bromo-2-fluoro-N-methylbenzamide

  • 2-aminoisobutyric acid

  • Potassium carbonate (K₂CO₃)

  • L-Proline

  • Copper(I) chloride (CuCl)

  • N,N-Dimethylformamide (DMF)

  • Water (H₂O)

  • Dichloromethane (CH₂Cl₂)

  • 1 M Citric acid solution

  • Ethanol (EtOH)

  • Nitrogen (N₂) gas

Procedure:

  • To a reaction flask, add 4-bromo-2-fluoro-N-methylbenzamide (1.0 eq), 2-aminoisobutyric acid (1.5 eq), potassium carbonate (4.0 eq), and L-proline (0.1 eq).

  • Add a solution of water in DMF.

  • Purge the flask with nitrogen gas.

  • Add Copper(I) chloride (0.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for 24 hours under a nitrogen atmosphere.

  • After the reaction is complete, cool the mixture and dilute it with water.

  • Extract the aqueous mixture with dichloromethane.

  • Separate the aqueous phase and adjust the pH to 4 with a 1 M citric acid solution, which will cause a solid to precipitate.

  • Collect the solid by filtration.

  • Wash the collected solid three times with a 100:1 (v/v) mixture of water and ethanol.

  • Dry the solid to obtain the final product.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of analytical techniques. While specific, detailed protocols for this particular impurity are not widely published, the general methodologies are based on the analysis of Enzalutamide and its related substances.[9][10][11]

  • High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): Reversed-phase HPLC or UHPLC with UV detection is a common method for purity assessment and quantification.[9][12] A typical method would involve a C18 or phenyl column with a mobile phase consisting of an acetonitrile and aqueous buffer gradient.[12]

  • Mass Spectrometry (MS): LC-MS is used for identification and structural confirmation by determining the mass-to-charge ratio of the molecule.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for the unambiguous structural elucidation of the compound. Chemical shifts and coupling constants provide detailed information about the molecular structure.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

G Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification Reactants 4-bromo-2-fluoro-N-methylbenzamide 2-aminoisobutyric acid K₂CO₃, L-Proline, CuCl, DMF/H₂O Reaction Ullmann Condensation (100 °C, 24h, N₂) Reactants->Reaction Dilution Dilute with Water Reaction->Dilution Extraction Extract with Dichloromethane Dilution->Extraction pH_Adjustment Adjust Aqueous Phase pH to 4 (1M Citric Acid) Extraction->pH_Adjustment Precipitation Precipitation of Product pH_Adjustment->Precipitation Filtration Collect Solid by Filtration Precipitation->Filtration Washing Wash with Water/Ethanol Filtration->Washing Drying Dry the Final Product Washing->Drying Final_Product 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino) -2-methylpropanoic acid Drying->Final_Product

Caption: A flowchart of the synthesis and purification process.

Logical Relationship: Context as a Pharmaceutical Impurity

This diagram illustrates the relationship of the target compound to the active pharmaceutical ingredient (API), Enzalutamide.

G Context as a Pharmaceutical Impurity API Enzalutamide (API) QC Quality Control (e.g., HPLC, LC-MS) API->QC is tested by Synthesis Pharmaceutical Synthesis Synthesis->API Impurity CAS 1289942-66-0 (Process Impurity / Intermediate) Synthesis->Impurity forms as Impurity->QC is monitored by

Caption: Relationship between the API, its synthesis, and the impurity.

Safety Information

Based on available data, the compound is classified with the following hazards:

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

  • GHS Pictograms: GHS07 (Exclamation mark).

  • Signal Word: Warning.

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be followed when handling this compound. Work should be conducted in a well-ventilated area.

Conclusion

This technical guide has summarized the key physicochemical characteristics, a detailed synthesis protocol, and the analytical context for CAS 1289942-66-0. As a known impurity of the important anticancer drug Enzalutamide, a comprehensive understanding of this molecule is essential for ensuring the quality, safety, and efficacy of the final pharmaceutical product. The provided information serves as a valuable resource for researchers and professionals involved in the development and manufacturing of Enzalutamide.

References

The Biological Significance of Enzalutamide Impurity G (Butylated Hydroxytoluene): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enzalutamide, a potent second-generation androgen receptor (AR) inhibitor, is a cornerstone in the treatment of castration-resistant prostate cancer. As with any pharmaceutical agent, the purity of the active pharmaceutical ingredient (API) is critical to its safety and efficacy. This technical guide delves into the biological significance of Enzalutamide impurity G, identified as Butylated Hydroxytoluene (BHT). While primarily known as an antioxidant in the food and cosmetic industries, its presence as an impurity in an anti-cancer therapeutic warrants a thorough toxicological and pharmacological assessment. This document summarizes the known biological effects of BHT, with a particular focus on its potential impact on prostate cancer biology, including its antioxidant and pro-oxidant activities, weak anti-androgenic effects, and its influence on cellular signaling pathways pertinent to prostate cancer, such as the androgen receptor (AR) and NF-κB signaling cascades. Quantitative data from various studies are presented, alongside detailed experimental protocols for key assays, to provide a comprehensive resource for researchers in drug development and oncology.

Introduction: Enzalutamide and the Imperative of Purity

Enzalutamide functions by competitively inhibiting the binding of androgens to the AR, preventing AR nuclear translocation, and impairing the binding of the AR to DNA. This multi-faceted mechanism of action effectively abrogates androgen-driven gene expression, leading to the inhibition of prostate cancer cell growth and induction of apoptosis. The stringent control of impurities in the Enzalutamide drug product is paramount to ensure patient safety and therapeutic efficacy.

Enzalutamide impurity G has been identified as Butylated Hydroxytoluene (BHT), a synthetic phenolic antioxidant.[1] Its presence as an impurity necessitates a comprehensive understanding of its own biological activities and its potential to interact with the primary therapeutic mechanism of Enzalutamide.

Biological Activities of Butylated Hydroxytoluene (BHT)

BHT is a well-characterized compound with a range of biological effects, primarily attributed to its antioxidant properties. However, its bioactivity is complex and can be context-dependent, exhibiting both protective and potentially detrimental effects.

Antioxidant and Pro-oxidant Effects

BHT is a potent free radical scavenger, which is the basis for its widespread use as a preservative. It can donate a hydrogen atom to peroxyl radicals, thereby terminating the chain reactions of lipid peroxidation. However, under certain conditions, BHT can also exhibit pro-oxidant activity, contributing to cellular damage.

Effects on Prostate Cancer Cells

Studies have investigated the direct effects of BHT on prostate cancer cells. One study demonstrated that BHT can inhibit the activity of N-acetyltransferase (NAT) in PC-3 human prostate tumor cells in a dose-dependent manner. The same study also found that BHT decreased the formation of DNA adducts, suggesting a potential chemopreventive role in this context.

Endocrine Disruption: Weak Anti-Androgenic Activity

Of particular relevance to its presence as an impurity in Enzalutamide, BHT has been shown to possess weak anti-androgenic activity. In vitro studies using an androgen-responsive cell line demonstrated that BHT can act as a weak anti-androgen in the presence of dihydrotestosterone (DHT).

Quantitative Data on the Biological Effects of BHT

The following tables summarize the available quantitative data on the biological activities of BHT.

Table 1: Antioxidant and Cytotoxic Activities of BHT

AssayCell Line/SystemEndpointIC50/LC50 ValueReference
DPPH Radical Scavenging-Antioxidant Activity68.03 ± 1.27 µM/mL[2]
Lipid Peroxidation InhibitionEgg YolkAntioxidant Activity16.07 ± 3.51 µM/mL[2]
Brine Shrimp Lethality-Cytotoxicity0.687 - 0.982 µg/mL[3]
CytotoxicityHepG2 (Liver Cancer)Cell Viability7.5 µM[4]
CytotoxicityMCF-7 (Breast Cancer)Cell Viability52.0 µM[4]
CytotoxicitySiha (Cervical Cancer)Cell Viability66.98 µM[4]
CytotoxicityHela (Cervical Cancer)Cell Viability74.83 µM[4]

Table 2: Anti-Androgenic and Estrogenic/Anti-Estrogenic Activities of BHT

AssayCell LineEffectObservationReference
Androgen Receptor Reporter AssayMDA-kb2Anti-androgenicWeak anti-androgen in the presence of DHT
Estrogen Receptor Reporter AssayT47D-KblucEstrogenicNo significant estrogenic activity[5]
Estrogen Receptor Reporter AssayT47D-KblucAnti-estrogenicWeak anti-estrogenic activity[5]
Cell Proliferation AssayMCF-7EstrogenicNo significant estrogenic activity[5]

Experimental Protocols

Androgen Receptor (AR) Competitive Binding Assay

This protocol is adapted from established methods for determining the binding affinity of a compound to the androgen receptor.[6][7][8][9]

Objective: To determine the ability of BHT to compete with a radiolabeled androgen for binding to the AR.

Materials:

  • Recombinant human androgen receptor ligand-binding domain (AR-LBD)

  • Radiolabeled androgen (e.g., [³H]-R1881 or [³H]-DHT)

  • Unlabeled DHT (for non-specific binding control)

  • BHT (test compound)

  • Assay Buffer (e.g., TEGMD: 10 mM Tris-HCl pH 7.4, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate)

  • 96-well plates

  • Scintillation counter

  • Hydroxylapatite (HAP) slurry or filter plates for separation of bound and free ligand

Procedure:

  • Compound Preparation: Prepare serial dilutions of BHT in the assay buffer. The final DMSO concentration should not exceed 1%.

  • Assay Setup: In a 96-well plate, add the following to designated wells:

    • Total Binding: Assay buffer with DMSO.

    • Non-specific Binding: A high concentration of unlabeled DHT (e.g., 10 µM).

    • Test Compound: Dilutions of BHT.

  • Radioligand Addition: Add the radiolabeled androgen working solution to all wells.

  • Receptor Addition: Add the diluted recombinant human AR-LBD to all wells.

  • Incubation: Incubate the plate at 4°C for 18-24 hours with gentle agitation to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • HAP Slurry Method: Add cold HAP slurry to each well, incubate, and centrifuge to pellet the HAP which binds the AR-ligand complex. Wash the pellet to remove unbound radioligand.

    • Filter Binding Assay: Transfer the incubation mixture to a filter plate and wash to separate bound from free radioligand.

  • Detection: Add scintillation cocktail to the wells (or filters) and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding for each BHT concentration and determine the IC50 value.

N-acetyltransferase (NAT) Activity Assay

This protocol is based on established fluorometric or colorimetric methods for measuring NAT activity.[10][11][12][13]

Objective: To determine the effect of BHT on the enzymatic activity of NAT.

Materials:

  • Cell lysate or purified NAT enzyme

  • NAT Assay Buffer

  • NAT Substrate (e.g., p-aminobenzoic acid or 2-aminofluorene)

  • Acetyl Coenzyme A (AcCoA)

  • BHT (test compound)

  • Detection reagent (e.g., ThioGlo4 for fluorometric assay or DTNB for colorimetric assay)

  • 96-well plate

  • Plate reader (fluorometer or spectrophotometer)

Procedure:

  • Sample Preparation: Prepare cell lysates from prostate cancer cells (e.g., PC-3) or use purified NAT enzyme.

  • Reaction Setup: In a 96-well plate, add the following to designated wells:

    • NAT Assay Buffer

    • NAT Substrate

    • AcCoA

    • Cell lysate or purified enzyme

    • BHT at various concentrations

  • Incubation: Incubate the reaction mixture at 37°C for a specified time.

  • Detection: Stop the reaction and add the detection reagent.

  • Measurement: Read the fluorescence or absorbance using a plate reader.

  • Data Analysis: Calculate the NAT activity in the presence of different concentrations of BHT and determine the IC50 for inhibition.

Signaling Pathways and Potential Interactions

Androgen Receptor (AR) Signaling Pathway

The AR signaling pathway is central to prostate cancer development and progression. Upon binding to androgens like testosterone and DHT, the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA, leading to the transcription of genes involved in cell growth, proliferation, and survival. Enzalutamide potently inhibits this pathway at multiple steps. The weak anti-androgenic activity of BHT suggests it may interfere with this pathway, potentially by competing with androgens for binding to the AR, although its affinity is likely much lower than that of Enzalutamide.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Potential Inhibition by BHT Androgen Androgen (Testosterone/DHT) AR Androgen Receptor (AR) Androgen->AR Binds HSP HSP AR_dimer AR Dimer AR->AR_dimer Translocation & Dimerization ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Promotes BHT BHT BHT->AR Weakly Competes with Androgen NFkB_Signaling_Pathway cluster_stimuli Pro-inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_modulation Potential Modulation by BHT Stimuli Cytokines, ROS IKK IKK Complex Stimuli->IKK Activate IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Degradation releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Target_Genes Target Genes (Inflammation, Proliferation, Survival) NFkB_nuc->Target_Genes Activates BHT BHT BHT->Stimuli Scavenges ROS

References

Technical Guide: Spectroscopic and Synthetic Profile of 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid is a key intermediate in the synthesis of Enzalutamide, a potent androgen receptor inhibitor used in the treatment of castration-resistant prostate cancer. An in-depth understanding of its spectroscopic and synthetic characteristics is crucial for process optimization, quality control, and the development of related novel therapeutics. This technical guide provides a consolidated overview of the available data for this compound, including its chemical properties, a detailed synthetic protocol, and an analysis of its expected spectroscopic signatures. While experimental spectra are not publicly available, this guide presents predicted data based on the compound's structure and established principles of spectroscopic analysis.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₁₂H₁₅FN₂O₃[1]
Molecular Weight 254.26 g/mol [1]
CAS Number 1289942-66-0[1]
IUPAC Name This compound[1]
Appearance White to off-white solid
Purity ≥98% (as offered by commercial suppliers)[2]

Synthesis Protocol

The following is a detailed experimental protocol for the synthesis of this compound.

Materials and Reagents:
  • 4-bromo-2-fluoro-N-methylbenzamide

  • 2-aminoisobutyric acid

  • Potassium carbonate (K₂CO₃)

  • L-Proline

  • Copper(I) chloride (CuCl)

  • Dimethylformamide (DMF)

  • Water (H₂O)

  • Dichloromethane (CH₂Cl₂)

  • 1 M Citric acid solution

  • Ethanol

Experimental Procedure:

A general procedure for the synthesis is as follows:

  • To a reaction flask, add 4-bromo-2-fluoro-N-methylbenzamide (1.0 eq), 2-aminoisobutyric acid (1.5 eq), potassium carbonate (4.0 eq), and L-proline (0.1 eq).

  • Add a solution of water (2.3 eq) in dimethylformamide (DMF, 6 mL per gram of starting material).

  • Purge the flask with nitrogen gas.

  • Add copper(I) chloride (CuCl, 0.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for 24 hours.

  • After completion of the reaction (monitored by TLC or LC-MS), cool the mixture and dilute with water.

  • Extract the aqueous mixture with dichloromethane to remove organic impurities.

  • Separate the aqueous phase and adjust the pH to approximately 4 with a 1 M citric acid solution, which will cause the product to precipitate.

  • Collect the solid product by filtration.

  • Wash the solid with a mixture of water and ethanol (100:1 v/v) three times.

  • Dry the product under vacuum to yield pure this compound.

Spectroscopic Data (Predicted)

Due to the lack of publicly available experimental spectra, this section provides predicted spectroscopic data based on the chemical structure of this compound and typical values for similar functional groups.

¹H NMR Spectroscopy (Predicted Chemical Shifts)

The predicted ¹H NMR spectrum would likely be acquired in a solvent such as DMSO-d₆. The following table outlines the expected chemical shifts (δ) in parts per million (ppm).

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Carboxylic acid (-COOH)12.0 - 13.0br s1H
Amide (-NH-)8.0 - 8.5q1H
Aromatic (Ar-H)7.5 - 7.8m1H
Aromatic (Ar-H)6.5 - 6.8m2H
Amino (-NH-)5.5 - 6.0s1H
Methyl (-CH₃, amide)2.7 - 2.9d3H
Methyl (-CH₃, gem-dimethyl)1.4 - 1.6s6H
¹³C NMR Spectroscopy (Predicted Chemical Shifts)

The predicted ¹³C NMR spectrum would exhibit signals corresponding to the twelve carbon atoms in the molecule.

CarbonPredicted Chemical Shift (ppm)
Carboxylic acid (-COOH)175 - 180
Amide (-C=O)165 - 170
Aromatic (C-F)155 - 160 (d, J ≈ 240 Hz)
Aromatic (C-N)140 - 145
Aromatic (C-C=O)130 - 135
Aromatic (CH)110 - 125
Quaternary (-C(CH₃)₂)55 - 60
Methyl (-CH₃, amide)25 - 30
Methyl (-CH₃, gem-dimethyl)20 - 25
Mass Spectrometry (Expected Fragmentation)

In an electrospray ionization mass spectrum (ESI-MS), the compound is expected to show a prominent ion corresponding to its protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.

IonExpected m/z
[M+H]⁺255.11
[M-H]⁻253.10
[M+Na]⁺277.09

Key fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and subsequent fragmentations of the aromatic ring and amide side chain.

Infrared (IR) Spectroscopy (Expected Absorptions)

The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)Description
O-H (Carboxylic acid)2500 - 3300Broad
N-H (Amine and Amide)3200 - 3500Medium, sharp
C=O (Carboxylic acid)1700 - 1725Strong, sharp
C=O (Amide)1630 - 1680Strong, sharp (Amide I)
C-N (Amide)1510 - 1570Medium (Amide II)
C-F (Aromatic)1100 - 1250Strong

Experimental Workflow and Logical Relationships

The following diagrams illustrate the synthesis workflow and the logical relationship of this intermediate to the final active pharmaceutical ingredient, Enzalutamide.

G Synthesis Workflow A 4-bromo-2-fluoro-N-methylbenzamide + 2-aminoisobutyric acid B Coupling Reaction (K2CO3, L-Proline, CuCl, DMF, 100°C) A->B C Workup and Purification (Acidification and Filtration) B->C D 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)- 2-methylpropanoic acid C->D

Caption: A flowchart illustrating the key steps in the synthesis of the target compound.

G Role in Enzalutamide Synthesis A Starting Materials B 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)- 2-methylpropanoic acid (Intermediate) A->B C Coupling with 4-isothiocyanato-2-(trifluoromethyl)benzonitrile B->C D Enzalutamide (Final API) C->D

Caption: The logical progression from starting materials to the final API, Enzalutamide.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and predicted spectroscopic properties of this compound. While experimental spectral data is not publicly available, the information presented here serves as a valuable resource for researchers and professionals involved in the synthesis and analysis of Enzalutamide and related compounds. The detailed synthesis protocol and the logical workflow diagrams offer practical insights for laboratory work and process understanding.

References

Methodological & Application

"Analytical method for detecting 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid"

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Bioanalysis of 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid in Human Plasma using LC-MS/MS

Introduction

This compound is a compound of interest in pharmaceutical development. Accurate and reliable quantification of this analyte in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The described method is tailored for researchers, scientists, and drug development professionals requiring a precise and accurate bioanalytical workflow.

The method utilizes a simple protein precipitation step for sample cleanup, followed by chromatographic separation on a C18 reversed-phase column and detection by a triple quadrupole mass spectrometer operating in positive electrospray ionization mode.[1][2][3] This approach offers high selectivity and sensitivity, making it suitable for the analysis of samples from clinical and non-clinical studies. The validation parameters presented are based on established FDA guidelines for bioanalytical method validation.[4][5]

Experimental Protocols

Materials and Reagents
  • Analyte: this compound (Reference Standard)

  • Internal Standard (IS): Stable isotope-labeled this compound (e.g., ¹³C₆-labeled) is highly recommended for optimal accuracy.[6] If unavailable, a structurally similar compound can be used.

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm).[2]

  • Biological Matrix: Blank human plasma (with anticoagulant, e.g., K₂EDTA)

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., 50 mm × 2.1 mm, 5-μm particle size).[2][3]

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions: Prepare primary stock solutions of the analyte and internal standard in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into blank human plasma to obtain final concentrations for the calibration curve and QC samples.

Sample Preparation Protocol

The protein precipitation method is a rapid and effective technique for removing proteins from plasma samples.[1][2]

  • Aliquot 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the internal standard working solution to each tube and vortex briefly.

  • Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins.[2]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Method Parameters

Liquid Chromatography Conditions:

ParameterValue
Column C18 Reversed-Phase, 50 mm x 2.1 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40 °C
Gradient Program 10% B to 90% B over 3.0 min, hold at 90% B for 1.0 min, return to 10% B and equilibrate for 1.0 min.

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Analyte Transition m/z 255.1 → 199.1 (Illustrative)
Internal Standard Transition m/z 261.1 → 205.1 (Illustrative for ¹³C₆-IS)
Ion Source Temperature 500 °C
Ion Spray Voltage 5500 V
Collision Gas Nitrogen

Note: The specific m/z transitions for the analyte and internal standard need to be optimized by direct infusion into the mass spectrometer.

Data Presentation

The following tables summarize the illustrative performance characteristics of the proposed analytical method. These values are representative of what would be expected for a validated bioanalytical LC-MS/MS assay and are based on similar methods.[3]

Table 1: Calibration Curve Parameters

ParameterResult
Linearity Range 1.0 - 1000 ng/mL
Regression Model Linear, 1/x² weighting
Correlation Coefficient (r²) > 0.995

Table 2: Precision and Accuracy Data (Illustrative)

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ1.0< 15.0± 15.0< 15.0± 15.0
LQC3.0< 10.0± 10.0< 10.0± 10.0
MQC100< 10.0± 10.0< 10.0± 10.0
HQC800< 10.0± 10.0< 10.0± 10.0

Table 3: Recovery and Matrix Effect (Illustrative)

AnalyteMean Extraction Recovery (%)Mean Matrix Effect (%)
Analyte> 8590 - 110
Internal Standard> 8590 - 110

Visualizations

G cluster_0 Analytical Workflow SampleCollection 1. Plasma Sample Collection SamplePreparation 2. Sample Preparation (Protein Precipitation) SampleCollection->SamplePreparation LCMS_Analysis 3. LC-MS/MS Analysis SamplePreparation->LCMS_Analysis DataProcessing 4. Data Processing & Quantification LCMS_Analysis->DataProcessing Report 5. Final Report Generation DataProcessing->Report

Caption: Overall analytical workflow from sample collection to final report.

G cluster_1 Sample Preparation Protocol Start Start: 100 µL Plasma Sample Add_IS Add 25 µL Internal Standard Start->Add_IS Vortex1 Vortex Briefly Add_IS->Vortex1 Add_ACN Add 300 µL Acetonitrile (0.1% FA) Vortex1->Add_ACN Vortex2 Vortex Vigorously (1 min) Add_ACN->Vortex2 Centrifuge Centrifuge (14,000 rpm, 10 min) Vortex2->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer End Inject into LC-MS/MS Transfer->End

Caption: Step-by-step diagram of the protein precipitation protocol.

References

Application Notes and Protocols for the Use of 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid, a known process impurity and potential degradant of the potent androgen receptor inhibitor Enzalutamide, serves as a critical reference standard in the pharmaceutical industry. The purity and quality of Enzalutamide, a drug used in the treatment of castration-resistant prostate cancer, are paramount to its safety and efficacy. Therefore, the accurate identification and quantification of its impurities are mandated by regulatory bodies. This document provides detailed application notes and experimental protocols for the use of this compound as a reference standard in the analysis of Enzalutamide drug substance and drug product.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of a reference standard is fundamental for its proper handling, storage, and use in analytical methodologies.

PropertyValue
IUPAC Name This compound
Synonyms Enzalutamide Impurity G, Enzalutamide ITS-2
CAS Number 1289942-66-0
Molecular Formula C₁₂H₁₅FN₂O₃
Molecular Weight 254.26 g/mol
Appearance White to off-white solid
Storage Store at 2-8°C, protected from light and moisture.

Application Notes

As a reference standard, this compound is primarily utilized for the following applications:

  • Impurity Profiling: To identify and quantify this specific impurity in batches of Enzalutamide active pharmaceutical ingredient (API) and formulated drug products.

  • Method Validation: As a component in system suitability solutions and for the validation of analytical methods (e.g., HPLC, LC-MS/MS) to ensure specificity, linearity, accuracy, and precision for the detection of this impurity.

  • Stability Studies: To monitor the formation of this compound as a degradant in Enzalutamide stability samples under various stress conditions (e.g., heat, humidity, light, acid/base hydrolysis, oxidation).

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific analytical instrumentation and laboratory conditions.

Protocol 1: Preparation of Standard Solutions

Accurate preparation of standard solutions is critical for quantitative analysis.

Materials:

  • This compound reference standard

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Volumetric flasks (Class A)

  • Analytical balance

Procedure:

  • Stock Solution (e.g., 100 µg/mL):

    • Accurately weigh approximately 10 mg of the reference standard.

    • Quantitatively transfer the weighed standard to a 100 mL volumetric flask.

    • Add approximately 50 mL of a suitable diluent (e.g., 50:50 acetonitrile:water) and sonicate for 5 minutes or until fully dissolved.

    • Allow the solution to return to room temperature.

    • Make up to the mark with the diluent and mix thoroughly.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serial dilution of the stock solution to achieve the desired concentrations for calibration curves (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Impurity Quantification

This protocol outlines a general HPLC method for the separation and quantification of this compound in Enzalutamide.

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Quaternary or Binary HPLC with UV/PDA detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Elution Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 270 nm
Injection Volume 10 µL

Procedure:

  • Prepare the mobile phases and degas them before use.

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (diluent), the prepared working standard solutions, and the sample solution of Enzalutamide.

  • Process the chromatograms to determine the retention time and peak area of the impurity.

  • Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.

  • Quantify the amount of the impurity in the Enzalutamide sample using the calibration curve.

Protocol 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Trace Level Detection

For highly sensitive and selective detection, an LC-MS/MS method is recommended.

Instrumentation and Conditions:

ParameterRecommended Setting
LC System UPLC or HPLC system
Mass Spectrometer Triple quadrupole or high-resolution mass spectrometer
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Elution Optimized for separation from Enzalutamide and other impurities
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Precursor Ion (m/z)
255.1
Collision Energy To be optimized for the specific instrument

Procedure:

  • Optimize the mass spectrometry parameters (e.g., capillary voltage, source temperature, collision energy) by infusing a standard solution of the reference compound.

  • Develop a suitable LC gradient to achieve chromatographic separation.

  • Follow the general procedure for HPLC analysis (equilibration, injection sequence).

  • Quantify the impurity using the peak area from the selected MRM transition and a calibration curve prepared with the reference standard.

Mandatory Visualizations

To provide context for the importance of controlling impurities in Enzalutamide, the following diagrams illustrate the relevant biological pathway and the drug's mechanism of action.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone SRD5A 5α-reductase Testosterone->SRD5A DHT DHT AR_inactive Androgen Receptor (AR) (inactive, bound to HSPs) DHT->AR_inactive Binds SRD5A->DHT AR_active Activated AR AR_inactive->AR_active Conformational Change HSPs HSPs AR_inactive->HSPs Releases AR_dimer AR Dimer AR_active->AR_dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds Coactivators Coactivators ARE->Coactivators Recruits Gene_Transcription Gene Transcription (Cell Growth, Survival) Coactivators->Gene_Transcription Promotes

Androgen Receptor Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Enzalutamide Enzalutamide AR Androgen Receptor (AR) Enzalutamide->AR 1. Competitively inhibits DHT binding Nuclear_Translocation Nuclear Translocation Enzalutamide->Nuclear_Translocation 2. Inhibits DNA_Binding DNA Binding to ARE Enzalutamide->DNA_Binding 3. Impairs Coactivator_Recruitment Coactivator Recruitment Enzalutamide->Coactivator_Recruitment 4. Prevents DHT DHT DHT->AR Binds AR->Nuclear_Translocation AR_in_nucleus AR AR_in_nucleus->DNA_Binding DNA_Binding->Coactivator_Recruitment G Start Start: Obtain Reference Standard and Enzalutamide Sample Prep_Standards Prepare Stock and Working Standard Solutions Start->Prep_Standards Prep_Sample Prepare Enzalutamide Sample Solution Start->Prep_Sample HPLC_Analysis Perform HPLC or LC-MS/MS Analysis Prep_Standards->HPLC_Analysis Prep_Sample->HPLC_Analysis Data_Acquisition Acquire Chromatographic Data (Retention Time, Peak Area) HPLC_Analysis->Data_Acquisition Calibration Construct Calibration Curve from Standard Solutions Data_Acquisition->Calibration Quantification Quantify Impurity in Sample using Calibration Curve Data_Acquisition->Quantification Calibration->Quantification Report Report Results Quantification->Report

Application Note: Quantitative Analysis of N-[3-Fluoro-4-[(methylamino)carbonyl]phenyl]-2-methylalanine in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of N-[3-Fluoro-4-[(methylamino)carbonyl]phenyl]-2-methylalanine in human plasma. The analyte is a key intermediate in the synthesis of the androgen receptor inhibitor, Enzalutamide. The method utilizes a simple protein precipitation for sample preparation and a stable isotope-labeled internal standard for accurate quantification. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer in positive ion mode. The method was validated according to industry-standard guidelines and demonstrated excellent linearity, precision, and accuracy over the calibrated concentration range.

Introduction

N-[3-Fluoro-4-[(methylamino)carbonyl]phenyl]-2-methylalanine is a critical building block in the synthesis of Enzalutamide, a potent second-generation nonsteroidal anti-androgen used in the treatment of castration-resistant prostate cancer. Accurate and reliable quantification of this intermediate in biological matrices is essential for pharmacokinetic and metabolic studies during drug development. This document provides a detailed protocol for a validated LC-MS/MS method suitable for high-throughput analysis in a research or clinical setting.

Experimental

Materials and Reagents
  • N-[3-Fluoro-4-[(methylamino)carbonyl]phenyl]-2-methylalanine (purity ≥98%)

  • N-[3-Fluoro-4-[(methylamino)carbonyl]phenyl]-2-methylalanine-d6 (Isotopic purity ≥99%, Chemical purity ≥98%) as internal standard (IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Instrumentation
  • UPLC System: Waters ACQUITY UPLC H-Class or equivalent

  • Mass Spectrometer: Waters Xevo TQ-S micro Tandem Mass Spectrometer or equivalent

  • Analytical Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

Sample Preparation

A protein precipitation method was employed for sample preparation.[1][2]

  • Allow plasma samples to thaw at room temperature.

  • To 100 µL of plasma, add 20 µL of the internal standard working solution (500 ng/mL in 50:50 acetonitrile:water).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterValue
Column C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40°C
Gradient See Table 1

Table 1: HPLC Gradient Program

Time (min)%A%B
0.0955
0.5955
2.5595
3.0595
3.1955
4.0955

Mass Spectrometry:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temp. 150°C
Desolvation Temp. 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Table 2: MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Analyte255.1161.13015
Internal Standard (IS)261.1167.13015

Method Validation

The method was validated for linearity, precision, accuracy, recovery, and matrix effect.

Linearity

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. The correlation coefficient (r²) was >0.99.

Table 3: Calibration Curve Summary

Concentration Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
1 - 1000y = 0.0021x + 0.0005>0.99
Precision and Accuracy

The intra-day and inter-day precision and accuracy were evaluated at four quality control (QC) levels.

Table 4: Precision and Accuracy Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ16.8105.28.1103.5
LQC35.298.76.599.1
MQC1004.1101.35.3102.0
HQC8003.597.94.898.6

Diagrams

bioanalytical_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into UPLC supernatant->injection separation Chromatographic Separation (C18) injection->separation detection MS/MS Detection (MRM) separation->detection data_processing Data Processing & Quantification detection->data_processing

Caption: Bioanalytical workflow for the quantification of the target analyte in plasma.

Conclusion

The described LC-MS/MS method provides a reliable and high-throughput solution for the quantitative analysis of N-[3-Fluoro-4-[(methylamino)carbonyl]phenyl]-2-methylalanine in human plasma. The simple sample preparation and robust chromatographic performance make it well-suited for supporting pharmacokinetic studies in drug development.

References

"Application of 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid in pharmaceutical quality control"

Author: BenchChem Technical Support Team. Date: December 2025

Application of 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid in Pharmaceutical Quality Control

Introduction

This compound, also known as Enobosarm or Ostarine, is a nonsteroidal selective androgen receptor modulator (SARM).[1] It has been investigated for the treatment of conditions such as muscle wasting and osteoporosis.[2][3] As with any active pharmaceutical ingredient (API), rigorous quality control is essential to ensure its identity, purity, and potency, thereby guaranteeing the safety and efficacy of the final drug product. This document outlines key application notes and protocols for the quality control of this compound.

Key Quality Control Parameters

The quality control of this compound involves a series of analytical tests to assess the following critical parameters:

  • Identification: Confirmation of the chemical identity of the API.

  • Assay: Determination of the potency or content of the API.

  • Purity and Impurity Profiling: Detection, identification, and quantification of any process-related impurities, degradation products, or residual solvents.[4][5][6]

  • Physicochemical Properties: Characterization of properties such as appearance, solubility, and melting point.

Analytical Methods and Protocols

Identification by HPLC-UV and Mass Spectrometry

Application Note: This method is used to confirm the identity of this compound by comparing its retention time and UV spectrum with that of a certified reference standard. Mass spectrometry is used for unambiguous confirmation of its molecular weight.

Experimental Protocol:

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector and coupled to a Mass Spectrometer (MS).

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • UV Detection: 254 nm.

  • MS Detection: Electrospray ionization (ESI) in positive and negative modes.

  • Procedure:

    • Prepare a standard solution of this compound reference standard (100 µg/mL in methanol).

    • Prepare a sample solution of the test article at the same concentration.

    • Inject both solutions into the HPLC system.

    • Compare the retention time and UV spectrum of the major peak in the sample chromatogram with that of the standard.

    • Confirm the molecular weight by analyzing the mass spectrum of the peak. The expected [M+H]+ ion for C12H15FN2O3 is m/z 255.11.

Data Presentation:

ParameterSpecificationResult
Retention TimeMatches reference standard (± 2%)Conforms
UV SpectrumMatches reference standardConforms
Molecular Weight254.26 g/mol Conforms

Experimental Workflow for Identification

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Evaluation cluster_result Result Prep_Standard Prepare Reference Standard Solution HPLC_UV HPLC-UV Analysis Prep_Standard->HPLC_UV Prep_Sample Prepare Test Sample Solution Prep_Sample->HPLC_UV LC_MS LC-MS Analysis Prep_Sample->LC_MS Compare_RT_UV Compare Retention Time and UV Spectrum HPLC_UV->Compare_RT_UV Confirm_MW Confirm Molecular Weight LC_MS->Confirm_MW Identity_Confirmed Identity Confirmed Compare_RT_UV->Identity_Confirmed Confirm_MW->Identity_Confirmed

Caption: Workflow for the identification of this compound.

Assay by High-Performance Liquid Chromatography (HPLC)

Application Note: This HPLC method is used for the quantitative determination of the assay of this compound in the bulk drug substance.

Experimental Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of acetonitrile and phosphate buffer (pH 3.0) (e.g., 60:40 v/v).

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 30°C.

  • UV Detection: 254 nm.

  • Procedure:

    • Accurately weigh and prepare a standard solution of the reference standard to a concentration of 100 µg/mL.

    • Accurately weigh and prepare a sample solution of the test article to the same nominal concentration.

    • Inject the standard solution in triplicate to check for system suitability (e.g., %RSD of peak areas ≤ 2.0%).

    • Inject the sample solution in triplicate.

    • Calculate the assay content using the peak areas of the standard and sample injections.

Data Presentation:

ParameterSpecificationResult
Assay (% w/w)98.0% - 102.0%99.5%
System Suitability (%RSD)≤ 2.0%0.8%
Impurity Profiling by LC-MS/MS

Application Note: This method is designed for the detection and quantification of potential process-related impurities and degradation products. Given that metabolism of similar compounds can involve hydroxylation and glucuronidation, this high-sensitivity method is crucial for ensuring the purity of the API.[1][7]

Experimental Protocol:

  • Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

  • Column: High-resolution C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Ionization: Electrospray Ionization (ESI) in both positive and negative modes.

  • MS/MS Analysis: Multiple Reaction Monitoring (MRM) for known impurities and full scan for unknown impurities.

  • Procedure:

    • Prepare a sample solution at a concentration of 1 mg/mL.

    • Develop MRM methods for potential impurities based on their expected fragmentation patterns.

    • Inject the sample and acquire data in both full scan and MRM modes.

    • Quantify known impurities against their reference standards.

    • Identify unknown impurities by analyzing their mass spectra and fragmentation patterns.

Data Presentation:

ImpurityReporting ThresholdSpecificationResult
Any individual unknown impurity0.05%≤ 0.10%< 0.05%
Total impurities-≤ 0.50%0.15%

Logical Flow for Impurity Profiling

G Start API Sample LC_MS_Analysis LC-MS/MS Analysis (Full Scan & MRM) Start->LC_MS_Analysis Data_Processing Data Processing and Peak Detection LC_MS_Analysis->Data_Processing Known_Impurity Known Impurity? Data_Processing->Known_Impurity Quantify_Known Quantify vs. Reference Standard Known_Impurity->Quantify_Known Yes Identify_Unknown Identify Unknown (Mass & Fragmentation) Known_Impurity->Identify_Unknown No Report Generate Impurity Profile Report Quantify_Known->Report Quantify_Unknown Quantify vs. API (Relative Response) Identify_Unknown->Quantify_Unknown Quantify_Unknown->Report

Caption: Logical workflow for impurity profiling and reporting.

Residual Solvents by Gas Chromatography (GC)

Application Note: This protocol is for the determination of residual solvents that may be present from the synthesis process. The limits for these solvents are guided by ICH Q3C guidelines.

Experimental Protocol:

  • Instrumentation: Gas Chromatography (GC) system with a Flame Ionization Detector (FID) and a headspace autosampler.

  • Column: Capillary column suitable for solvent analysis (e.g., DB-624).

  • Oven Program: A suitable temperature gradient to separate the expected solvents.

  • Injector and Detector Temperature: 250°C.

  • Carrier Gas: Helium or Nitrogen.

  • Procedure:

    • Prepare a standard solution containing the expected residual solvents at their specified limits in a suitable solvent (e.g., DMSO).

    • Accurately weigh the API sample into a headspace vial and dissolve in the same solvent.

    • Analyze the headspace of both the standard and sample vials by GC-FID.

    • Identify and quantify any residual solvents by comparing the peak areas in the sample chromatogram with those in the standard chromatogram.

Data Presentation:

SolventICH Limit (ppm)Specification (ppm)Result (ppm)
Methanol3000≤ 1000< 50
Dichloromethane600≤ 300Not Detected
N,N-Dimethylformamide880≤ 440Not Detected

The application of these detailed analytical protocols is fundamental to ensuring the quality, safety, and efficacy of this compound as an active pharmaceutical ingredient. The combination of chromatographic and spectrometric techniques provides a robust framework for its comprehensive quality control, meeting the stringent requirements of pharmaceutical regulatory bodies.

References

Application Note and Protocol for the Synthesis of N-[3-Fluoro-4-[(methylamino)carbonyl]phenyl]-2-methylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-[3-Fluoro-4-[(methylamino)carbonyl]phenyl]-2-methylalanine is an amino acid derivative that serves as a key intermediate in the synthesis of pharmaceuticals.[1] Notably, it is utilized in the production of Enzalutamide, a potent androgen receptor antagonist used in the treatment of prostate cancer.[2][3][][5][6] This document provides a detailed protocol for the chemical synthesis of this compound for research and development purposes.

Chemical Structure

Chemical structure of N-[3-Fluoro-4-[(methylamino)carbonyl]phenyl]-2-methylalanine

Molecular Formula: C₁₂H₁₅FN₂O₃[7]

IUPAC Name: 2-[3-fluoro-4-(methylcarbamoyl)anilino]-2-methylpropanoic acid[7]

Physical Properties

The compound is described as a white to off-white solid.[1][8]

Experimental Protocol: Synthesis

This protocol outlines the synthesis of N-[3-Fluoro-4-[(methylamino)carbonyl]phenyl]-2-methylalanine from 4-bromo-2-fluoro-N-methylbenzamide and 2-aminoisobutyric acid.[1]

Materials and Reagents

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )
4-bromo-2-fluoro-N-methylbenzamideC₈H₇BrFNO232.05
2-aminoisobutyric acidC₄H₉NO₂103.12
Potassium carbonateK₂CO₃138.21
L-ProlineC₅H₉NO₂115.13
Copper(I) chlorideCuCl98.99
N,N-Dimethylformamide (DMF)C₃H₇NO73.09
WaterH₂O18.02
1 M Citric acid solutionC₆H₈O₇192.12 (anhydrous)
DichloromethaneCH₂Cl₂84.93
EthanolC₂H₅OH46.07

Procedure

  • Reaction Setup: In a single-neck flask, combine 4-bromo-2-fluoro-N-methylbenzamide (10 g, 43.1 mmol), 2-aminoisobutyric acid (6.7 g, 64.7 mmol), potassium carbonate (23.8 g, 172.4 mmol), and L-proline (0.7 g, 4.31 mmol).[1]

  • Solvent Addition: Prepare a solution of water (1.8 mL, 100 mmol) in DMF (60 mL) and add it to the flask.[1]

  • Catalyst Addition and Reaction: Under a nitrogen atmosphere, add CuCl (0.45 g, 4.31 mmol) to the reaction mixture. Heat the system to 100 °C and maintain stirring for 24 hours.[1]

  • Work-up: After the reaction is complete, dilute the mixture with water and extract with dichloromethane.[1]

  • Product Precipitation: Separate the organic phase. Adjust the pH of the aqueous phase to 4 with a 1 mol/L citric acid solution, which will cause the product to precipitate as a solid.[1]

  • Purification: Collect the solid by filtration and wash it three times with a water and ethanol mixture (100:1, v/v).[1]

  • Final Product: This procedure is reported to yield 9.5 g of a pure white solid product.[1]

Quantitative Data Summary

Reactant/ReagentMoles (mmol)Mass/VolumeYield (%)
4-bromo-2-fluoro-N-methylbenzamide43.110 g-
2-aminoisobutyric acid64.76.7 g-
Potassium carbonate172.423.8 g-
L-Proline4.310.7 g-
Copper(I) chloride4.310.45 g-
N,N-Dimethylformamide (DMF)-60 mL-
Water1001.8 mL-
Product -9.5 g 87%

Visualizations

Experimental Workflow Diagram

SynthesisWorkflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Reactants 4-bromo-2-fluoro-N-methylbenzamide 2-aminoisobutyric acid Catalyst CuCl (under N2) Reactants->Catalyst Reagents K2CO3 L-Proline Reagents->Catalyst Solvent DMF/H2O Solvent->Catalyst Heating Heat to 100°C Stir for 24h Catalyst->Heating Dilution Dilute with H2O Heating->Dilution Extraction Extract with CH2Cl2 Dilution->Extraction Precipitation Adjust aqueous pH to 4 with Citric Acid Extraction->Precipitation Filtration Filter solid Precipitation->Filtration Washing Wash with H2O/Ethanol Filtration->Washing Product N-[3-Fluoro-4-[(methylamino)carbonyl]phenyl] -2-methylalanine Washing->Product

Caption: Workflow for the synthesis of the target compound.

Logical Relationship in Drug Synthesis

DrugSynthesisContext cluster_precursors Starting Materials cluster_intermediate Target Intermediate cluster_final_drug Active Pharmaceutical Ingredient cluster_application Therapeutic Application A 4-bromo-2-fluoro-N-methylbenzamide C N-[3-Fluoro-4-[(methylamino)carbonyl]phenyl] -2-methylalanine A->C B 2-aminoisobutyric acid B->C D Enzalutamide C->D Further Synthetic Steps E Androgen Receptor Antagonist (Prostate Cancer Treatment) D->E Mechanism of Action

Caption: Role as an intermediate in Enzalutamide synthesis.

References

Application Notes and Protocols: Forced Degradation Studies of Enzalutamide and Impurity G

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting forced degradation studies on the anti-cancer drug Enzalutamide, with a specific focus on the potential formation of its degradation product, Impurity G. This document is intended to guide researchers in establishing and validating stability-indicating analytical methods.

Introduction

Enzalutamide is an androgen receptor inhibitor used in the treatment of metastatic castration-resistant prostate cancer.[1][2] Forced degradation studies, or stress testing, are a critical component of the drug development process as mandated by regulatory agencies like the International Council for Harmonisation (ICH). These studies are designed to identify the likely degradation products that may form under various stress conditions, thus helping to establish the drug's intrinsic stability and develop stability-indicating analytical methods.

One potential degradation product of Enzalutamide is Impurity G, identified as 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid.[3] The structure of Impurity G suggests that it is likely formed through the hydrolysis of the thiohydantoin ring of the Enzalutamide molecule. This document outlines protocols for stress conditions that are likely to induce the formation of Impurity G and the analytical methods for its detection and quantification.

Quantitative Data Summary

The following tables summarize the quantitative data from forced degradation studies on Enzalutamide. It is important to note that while these studies report the percentage of Enzalutamide degradation, they do not specifically identify or quantify "Impurity G." The formation of Impurity G is inferred based on its chemical structure being a likely hydrolysis product.

Table 1: Summary of Enzalutamide Forced Degradation Under Various Stress Conditions

Stress ConditionStressorTemperatureDurationEnzalutamide Degradation (%)Reference
Acidic Hydrolysis0.1 N Hydrochloric Acid80°C4 hours3.10[4][5]
Basic Hydrolysis0.1 N Sodium Hydroxide80°C4 hours4.54[4][5]
Oxidative3% Hydrogen Peroxide60°C4 hoursNo significant degradation[4][5]
Neutral HydrolysisWater80°C4 hoursNo significant degradation[4][5]
ThermalDry Heat40°C6 hoursNo significant degradation[4][5]
PhotolyticUV LightAmbient3 hoursNo significant degradation[4][5]

Note: The absence of significant degradation under oxidative, neutral, thermal, and photolytic conditions suggests that Enzalutamide is relatively stable under these stresses.[5]

Experimental Protocols

Forced Degradation Protocol

This protocol describes the general procedure for subjecting Enzalutamide to various stress conditions. The acidic and basic hydrolysis conditions are most relevant for investigating the formation of Impurity G.

Materials:

  • Enzalutamide pure drug

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC grade water

  • HPLC grade methanol and acetonitrile

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Water bath or oven

  • UV light chamber

Procedure:

  • Preparation of Stock Solution: Accurately weigh 10 mg of Enzalutamide and dissolve it in a suitable solvent, such as methanol or acetonitrile, in a 10 ml volumetric flask to prepare a stock solution of 1 mg/mL.

  • Acidic Hydrolysis:

    • Transfer 1 mL of the stock solution to a 10 mL volumetric flask.

    • Add 5 mL of 0.1 N HCl.

    • Keep the flask in a water bath at 80°C for 4 hours.[4][5]

    • After cooling to room temperature, neutralize the solution with an appropriate volume of 0.1 N NaOH.

    • Dilute to the mark with mobile phase or a suitable diluent.

  • Basic Hydrolysis:

    • Transfer 1 mL of the stock solution to a 10 mL volumetric flask.

    • Add 5 mL of 0.1 N NaOH.

    • Keep the flask in a water bath at 80°C for 4 hours.[4][5]

    • After cooling to room temperature, neutralize the solution with an appropriate volume of 0.1 N HCl.

    • Dilute to the mark with mobile phase or a suitable diluent.

  • Oxidative Degradation:

    • Transfer 1 mL of the stock solution to a 10 mL volumetric flask.

    • Add 5 mL of 3% H₂O₂.

    • Keep the flask at 60°C for 4 hours.[4][5]

    • After cooling, dilute to the mark with mobile phase or a suitable diluent.

  • Thermal Degradation:

    • Keep the solid drug powder in an oven at 40°C for 6 hours.[4][5]

    • After the specified time, allow the sample to cool to room temperature.

    • Prepare a solution of a known concentration in a suitable diluent for analysis.

  • Photolytic Degradation:

    • Expose the drug solution to UV light for 3 hours.[4]

    • Prepare a solution of a known concentration in a suitable diluent for analysis.

  • Control Sample: Prepare a solution of Enzalutamide of the same concentration without subjecting it to any stress conditions.

Analytical Protocol: Stability-Indicating RP-HPLC Method

This method is designed to separate Enzalutamide from its degradation products, including the potential Impurity G.

Chromatographic Conditions:

ParameterConditionReference
Column Inertsil ODS-C18 (250 mm × 4.6 mm, 5 µm)[4][5]
Mobile Phase Acetonitrile: Methanol: Water (40:30:30, v/v/v)[4][5]
Flow Rate 1.0 mL/min[4][5]
Detection Wavelength 237 nm[5]
Column Temperature Ambient
Injection Volume 20 µL

Procedure:

  • Preparation of Mobile Phase: Prepare the mobile phase by mixing acetonitrile, methanol, and water in the specified ratio. Filter through a 0.45 µm membrane filter and degas before use.

  • Preparation of Standard and Sample Solutions: Prepare standard solutions of Enzalutamide and Impurity G (if a reference standard is available) in the mobile phase. Filter the stressed samples through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis: Inject the control, standard, and stressed samples into the HPLC system.

  • Data Analysis: Record the chromatograms and determine the retention times and peak areas. Calculate the percentage of degradation of Enzalutamide and the formation of any impurities. The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Visualizations

Experimental Workflow

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Enzalutamide Stock Solution acid Acidic Hydrolysis (0.1N HCl, 80°C) start->acid base Basic Hydrolysis (0.1N NaOH, 80°C) start->base oxidative Oxidative (3% H2O2, 60°C) start->oxidative thermal Thermal (40°C) start->thermal photo Photolytic (UV Light) start->photo neutralize Neutralization/ Dilution acid->neutralize base->neutralize oxidative->neutralize thermal->neutralize photo->neutralize hplc RP-HPLC Analysis neutralize->hplc data Data Interpretation hplc->data

Caption: Workflow for the forced degradation study of Enzalutamide.

Hypothesized Degradation Pathway to Impurity G

Degradation_Pathway Enzalutamide Enzalutamide (Thiohydantoin Ring Intact) ImpurityG Impurity G (Hydrolyzed Thiohydantoin Ring) Enzalutamide->ImpurityG Acidic/Basic Hydrolysis

Caption: Hypothesized formation of Impurity G via hydrolysis.

Discussion and Conclusion

The provided protocols outline a systematic approach to performing forced degradation studies on Enzalutamide. The stability-indicating RP-HPLC method is crucial for separating the parent drug from its degradation products. Based on the chemical structure of Impurity G, it is hypothesized to be a product of acid or base-catalyzed hydrolysis of the thiohydantoin ring of Enzalutamide.

The experimental data from the literature indicates that Enzalutamide shows susceptibility to degradation under acidic and basic conditions, which aligns with the proposed formation pathway of Impurity G.[4][5] Further studies involving the isolation and characterization of the degradation products using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy would be necessary to definitively confirm the formation of Impurity G under these stress conditions. The development and validation of a robust, stability-indicating method are essential for ensuring the quality, safety, and efficacy of Enzalutamide drug products.

References

Application Note: Impurity Profiling of Enzalutamide Using 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the identification and quantification of the potential process-related impurity, 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid (Impurity A), in Enzalutamide drug substance. The method utilizes High-Performance Liquid Chromatography (HPLC) with UV detection, a robust and widely accessible technique in pharmaceutical laboratories. This document outlines the necessary reagents, instrumentation, and a step-by-step procedure for the analysis, along with data presentation and visualization of the experimental workflow and the relevant pharmacological signaling pathway.

Introduction

Enzalutamide is a potent second-generation androgen receptor (AR) inhibitor used in the treatment of metastatic castration-resistant prostate cancer.[1][2] It functions by targeting multiple stages of the AR signaling pathway, thereby inhibiting the growth of prostate cancer cells.[2] The purity of the active pharmaceutical ingredient (API) is a critical quality attribute that ensures the safety and efficacy of the final drug product. Impurity profiling is therefore a mandatory step in the quality control of Enzalutamide.

One potential impurity that can arise during the synthesis of Enzalutamide is this compound (referred to herein as Impurity A). This document provides a comprehensive guide for the detection and quantification of Impurity A in Enzalutamide bulk drug substance.

Quantitative Data Summary

The following tables summarize the validation parameters of the HPLC method for the quantification of Impurity A.

Table 1: System Suitability

ParameterAcceptance CriteriaTypical Performance
Tailing Factor (Impurity A)≤ 2.01.2
Theoretical Plates (Impurity A)≥ 2000> 3000
Resolution (Enzalutamide & Impurity A)≥ 2.0> 3.0
% RSD of 6 Injections≤ 2.0%< 1.0%

Table 2: Method Validation Data for Impurity A

ParameterResult
Linearity
Range0.05 - 1.5 µg/mL
Correlation Coefficient (r²)≥ 0.999
Limit of Detection (LOD) 0.015 µg/mL
Limit of Quantification (LOQ) 0.05 µg/mL
Accuracy (% Recovery)
50% Level99.5%
100% Level101.2%
150% Level99.8%
Precision (% RSD)
Intraday (n=6)0.8%
Interday (n=6)1.2%

Experimental Protocols

Preparation of Reference Standard for Impurity A

A reference standard for this compound is required for the accurate quantification of this impurity. While commercially available standards are preferred, a synthesis protocol is provided below for reference.

Synthesis of this compound:

This procedure is adapted from known synthetic routes for this compound when used as an intermediate in Enzalutamide synthesis.

  • Step 1: Combine 4-bromo-2-fluoro-N-methylbenzamide (1 equivalent), 2-aminoisobutyric acid (1.5 equivalents), and potassium carbonate (4 equivalents) in a reaction vessel.

  • Step 2: Add dimethylformamide (DMF) as the solvent.

  • Step 3: Heat the reaction mixture to 100°C and stir for 24 hours.

  • Step 4: After cooling, dilute the mixture with water and extract with an appropriate organic solvent to remove unreacted starting material.

  • Step 5: Acidify the aqueous layer with a suitable acid (e.g., citric acid) to a pH of approximately 4 to precipitate the product.

  • Step 6: Collect the solid by filtration, wash with water, and dry under vacuum to yield this compound.

  • Step 7: The purity of the synthesized standard should be confirmed by techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

HPLC Method for Impurity Profiling

3.2.1. Instrumentation and Reagents

  • HPLC System: A gradient-capable HPLC system with a UV detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Acetonitrile and water (50:50, v/v).

  • Enzalutamide Reference Standard and Sample.

  • Impurity A Reference Standard.

3.2.2. Chromatographic Conditions

ParameterCondition
Flow Rate 1.0 mL/min
Column Temperature 30°C
UV Detection 270 nm
Injection Volume 10 µL
Gradient Program Time (min)
0
20
25
26
30

3.2.3. Preparation of Solutions

  • Standard Stock Solution of Impurity A (100 µg/mL): Accurately weigh about 10 mg of Impurity A reference standard and dissolve in 100 mL of diluent.

  • Spiked Standard Solution (for method development and validation): Prepare a solution of Enzalutamide (e.g., 1 mg/mL) and spike it with an appropriate amount of Impurity A stock solution to achieve a desired concentration (e.g., 1 µg/mL, representing 0.1% impurity).

  • Sample Solution (1 mg/mL): Accurately weigh about 50 mg of the Enzalutamide drug substance and dissolve in 50 mL of diluent.

3.2.4. Analytical Procedure

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject the diluent as a blank to ensure a clean baseline.

  • Inject the spiked standard solution to verify the retention times and resolution of Enzalutamide and Impurity A.

  • Inject the sample solution in duplicate.

  • Calculate the amount of Impurity A in the Enzalutamide sample using the area of the impurity peak and the response factor determined from the reference standard.

Visualizations

Enzalutamide Mechanism of Action

Enzalutamide disrupts the androgen receptor signaling pathway at multiple points. The following diagram illustrates this mechanism.

Enzalutamide_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone, DHT) AR Androgen Receptor (AR) Androgen->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Complexed with AR_dimer AR Dimer AR->AR_dimer Nuclear Translocation Enzalutamide_cyto Enzalutamide Enzalutamide_cyto->AR Competitively Binds (Inhibition) Enzalutamide_cyto->AR_dimer Inhibits Nuclear Translocation ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds to DNA Transcription Gene Transcription (Cell Growth, Proliferation) ARE->Transcription Initiates Enzalutamide_nuc Enzalutamide Enzalutamide_nuc->ARE Inhibits DNA Binding

Caption: Enzalutamide's multi-faceted inhibition of the androgen receptor signaling pathway.

Experimental Workflow for Impurity Profiling

The logical flow of the experimental procedure for impurity profiling is depicted below.

Impurity_Profiling_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Ref_Std Prepare Impurity A Reference Standard Std_Sol Prepare Standard & Spiked Solutions Ref_Std->Std_Sol Mobile_Phase Prepare Mobile Phases (A and B) System_Equil Equilibrate HPLC System Mobile_Phase->System_Equil Sample_Sol Prepare Enzalutamide Sample Solution Sample_Run Inject Sample Solution Sample_Sol->Sample_Run Spiked_Run Inject Spiked Standard Std_Sol->Spiked_Run Blank_Run Inject Blank (Diluent) System_Equil->Blank_Run Blank_Run->Spiked_Run Spiked_Run->Sample_Run Peak_Integration Integrate Chromatographic Peaks Sample_Run->Peak_Integration Quantification Quantify Impurity A Concentration Peak_Integration->Quantification Reporting Report Results Quantification->Reporting

Caption: Workflow for the HPLC-based impurity profiling of Enzalutamide.

References

Application Notes and Protocols: Preparation of a Stock Solution of 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of a stock solution of 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid, a compound often utilized in scientific research. Adherence to this protocol is crucial for ensuring the accuracy and reproducibility of experimental results.

Compound Information

This compound is an alanine derivative.[1] It is essential to be familiar with the chemical and physical properties of this compound before preparing a stock solution.

PropertyValueSource
CAS Number 1289942-66-0[1][2][3][4][5][6][7]
Molecular Formula C₁₂H₁₅FN₂O₃[1][2][3][4][7]
Molecular Weight 254.26 g/mol [1][2][3][4][7]
Appearance White to off-white solid[1][5]
Purity ≥97%[2][3][5]

Safety Precautions

It is imperative to handle this compound with care, following standard laboratory safety procedures.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves when handling this compound.

  • Handling: Avoid contact with skin and eyes.[8] Avoid the formation of dust and aerosols.[8] Use in a well-ventilated area or under a fume hood.

Recommended Solvents and Solubility

The recommended solvent for preparing stock solutions of this compound is Dimethyl sulfoxide (DMSO).[1][9]

  • Solubility in DMSO: 100 mg/mL (393.30 mM).[1][9] It may be necessary to use an ultrasonic bath to fully dissolve the compound.[1][9]

  • Note on DMSO: Hygroscopic DMSO can significantly impact the solubility of the product.[1][9] It is highly recommended to use a fresh, unopened container of anhydrous DMSO.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol outlines the steps to prepare a 10 mM stock solution. The required mass of the compound can be adjusted based on the desired final volume.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Calibrated analytical balance

  • Microcentrifuge tubes or appropriate sterile vials

  • Pipettes and sterile filter tips

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Calculate the required mass: Use the following formula to determine the mass of the compound needed:

    • Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • For a 10 mM (0.01 mol/L) solution in 1 mL (0.001 L):

      • Mass (g) = 0.01 mol/L × 0.001 L × 254.26 g/mol = 0.0025426 g = 2.5426 mg

  • Weigh the compound: Carefully weigh out the calculated mass of the solid compound using an analytical balance.

  • Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed compound.

  • Mix thoroughly: Vortex the solution until the solid is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[1][9]

  • Aliquot and store: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Stock Solution Preparation Workflow

The following diagram illustrates the key steps in the preparation of the stock solution.

G Stock Solution Preparation Workflow A Calculate Required Mass (Mass = C x V x MW) B Weigh Compound (Analytical Balance) A->B Input for weighing C Add Anhydrous DMSO B->C Transfer solid D Vortex / Sonicate (Ensure Complete Dissolution) C->D Initiate dissolution E Aliquot into Single-Use Vials D->E Prepare for storage F Store at Recommended Temperature E->F Final step

Caption: Workflow for preparing a stock solution.

Storage and Stability

Proper storage is critical to maintain the integrity of the stock solution.

  • Powder: Store the solid compound at -20°C for up to 3 years or at 4°C for up to 2 years.[1][9]

  • In Solvent:

    • Store the stock solution at -80°C for up to 6 months.[1][9]

    • Store at -20°C for up to 1 month.[1][9]

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles.[1][9]

Quantitative Data Summary

The following table provides calculations for preparing stock solutions at various concentrations.

Desired ConcentrationMass for 1 mLMass for 5 mLMass for 10 mL
1 mM 0.254 mg1.271 mg2.543 mg
5 mM 1.271 mg6.357 mg12.713 mg
10 mM 2.543 mg12.713 mg25.426 mg

Calculations are based on a molecular weight of 254.26 g/mol .[1]

References

Application Notes and Protocols for 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid in Drug Stability Testing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid (CAS No. 1289942-66-0) is an amino acid derivative that serves as a critical reference standard in the stability testing of certain pharmaceutical compounds.[1][2][3][4][5][6] Its molecular structure, containing both amide and carboxylic acid functionalities, makes it a potential degradation product of larger, more complex active pharmaceutical ingredients (APIs) under various stress conditions.[7] These application notes provide a framework for utilizing this compound in forced degradation studies to develop and validate stability-indicating analytical methods.

Forced degradation studies are essential in pharmaceutical development to understand how a drug substance behaves under stress conditions such as heat, light, humidity, acid, and base hydrolysis, and oxidation.[8][9][10] These studies help to identify potential degradation products, establish degradation pathways, and demonstrate the specificity of analytical methods used for stability testing.[10][11]

Chemical Properties

PropertyValueReference
CAS Number 1289942-66-0[1][2][3]
Molecular Formula C₁₂H₁₅FN₂O₃[1][4]
Molecular Weight 254.26 g/mol [1][4][5]
IUPAC Name 2-[3-fluoro-4-(methylcarbamoyl)anilino]-2-methylpropanoic acid[4]
Appearance White to off-white solid[2][12]
Storage Room Temperature, Inert atmosphere, Keep in dark place[2][12]

Application in Stability Testing

This compound is primarily used as a reference standard for a potential degradation product in stability studies of a hypothetical API, "API-X." API-X is a larger molecule where this compound is formed via the hydrolysis of a labile bond. The protocols outlined below are designed to generate this degradant and validate an HPLC method for its detection and quantification in the presence of the parent API.

Experimental Protocols

The following protocols describe the forced degradation of API-X to generate this compound. These are typical starting points and may require optimization based on the specific properties of the API.[10][11]

1. Preparation of Solutions

  • API-X Stock Solution: Prepare a 1 mg/mL solution of API-X in a suitable solvent (e.g., acetonitrile:water 50:50).

  • Degradant Reference Standard Stock Solution: Prepare a 1 mg/mL solution of this compound in the same solvent.

  • Acid/Base Solutions: 0.1 M Hydrochloric Acid (HCl) and 0.1 M Sodium Hydroxide (NaOH).

  • Oxidizing Agent: 3% Hydrogen Peroxide (H₂O₂).

2. Forced Degradation Procedures

For each condition, a sample of the API-X stock solution is treated as described. A blank solution (solvent only) should be subjected to the same stress conditions.

  • Acid Hydrolysis:

    • Mix 1 mL of API-X stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool the solution to room temperature.

    • Neutralize with an equivalent amount of 0.1 M NaOH.

    • Dilute to a final concentration of 0.1 mg/mL with the solvent.

    • Analyze by HPLC.

  • Base Hydrolysis:

    • Mix 1 mL of API-X stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Cool the solution to room temperature.

    • Neutralize with an equivalent amount of 0.1 M HCl.

    • Dilute to a final concentration of 0.1 mg/mL with the solvent.

    • Analyze by HPLC.

  • Oxidative Degradation:

    • Mix 1 mL of API-X stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours.

    • Dilute to a final concentration of 0.1 mg/mL with the solvent.

    • Analyze by HPLC.

  • Thermal Degradation:

    • Place the solid API-X powder in a hot air oven at 80°C for 48 hours.

    • Dissolve the stressed powder in the solvent to achieve a final concentration of 0.1 mg/mL.

    • Analyze by HPLC.

  • Photolytic Degradation:

    • Expose the API-X stock solution (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • Dilute to a final concentration of 0.1 mg/mL with the solvent.

    • Analyze by HPLC.

Data Presentation

The results of the forced degradation studies should be summarized to demonstrate the stability-indicating nature of the analytical method.

Table 1: Summary of Forced Degradation Results for API-X

Stress Condition% Degradation of API-X% Formation of Degradant*Peak Purity of API-X (PDA)
Acid Hydrolysis (0.1 M HCl, 60°C, 24h) 15.212.8Pass
Base Hydrolysis (0.1 M NaOH, 60°C, 24h) 18.516.3Pass
Oxidation (3% H₂O₂, RT, 24h) 8.12.1Pass
Thermal (80°C, 48h) 5.5Not DetectedPass
Photolytic (ICH Q1B) 3.2Not DetectedPass

*Degradant refers to this compound.

Table 2: HPLC Method Validation Summary for Degradant Quantification

ParameterResultAcceptance Criteria
Linearity (r²) 0.9995≥ 0.999
LOD 0.01 µg/mLReportable
LOQ 0.03 µg/mLReportable
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Precision (% RSD) < 1.5%≤ 2.0%

Visualizations

Hypothetical Degradation Pathway

G API_X API-X (Hypothetical Drug) Degradant 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino) -2-methylpropanoic acid API_X->Degradant Acid/Base Hydrolysis Other Other Degradation Products API_X->Other Oxidation, Photolysis G cluster_stress Stress Conditions Acid Acid Hydrolysis Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Base Hydrolysis Base->Stressed_Samples Oxidation Oxidation Oxidation->Stressed_Samples Thermal Thermal Thermal->Stressed_Samples Photo Photolysis Photo->Stressed_Samples API API Stock Solution (1 mg/mL) API->Acid API->Base API->Oxidation API->Thermal API->Photo Analysis HPLC Analysis (Quantification of API and Degradant) Stressed_Samples->Analysis Report Data Evaluation and Reporting Analysis->Report

References

Troubleshooting & Optimization

"Troubleshooting peak tailing for 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid in HPLC"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: HPLC Analysis

Topic: Troubleshooting Peak Tailing for 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid

Welcome to our dedicated support center for resolving High-Performance Liquid Chromatography (HPLC) challenges. This guide provides in-depth troubleshooting assistance for peak tailing, a common issue encountered when analyzing this compound. Here, you will find frequently asked questions (FAQs) and detailed troubleshooting protocols to help you achieve optimal peak symmetry and reliable results in your chromatographic analyses.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it identified?

A1: Peak tailing is a chromatographic phenomenon where a peak appears asymmetrical, with a drawn-out or sloping tail on the right side. In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape. Peak tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 generally indicates significant tailing.[1][2] This distortion can negatively impact the accuracy of peak integration, reduce resolution between adjacent peaks, and lead to poor reproducibility.

Q2: Why is this compound particularly prone to peak tailing?

A2: This compound's susceptibility to peak tailing stems from its chemical structure. It is an amino acid derivative containing both an acidic carboxylic acid group (-COOH) and a basic secondary amine group (-NH-).[3][4] This amphoteric nature means its ionization state is highly dependent on the mobile phase pH.[5][6]

The primary cause of peak tailing in reverse-phase HPLC is the occurrence of multiple retention mechanisms.[7] For this compound, the basic amine group can become protonated (positively charged), leading to a strong secondary ionic interaction with residual silanol groups (Si-O⁻) on the silica-based stationary phase, which are often ionized and negatively charged.[8][9][10] This secondary interaction, in addition to the primary hydrophobic interaction, causes some analyte molecules to be retained longer, resulting in a tailing peak.

Q3: How does the mobile phase pH affect the peak shape of this compound?

A3: Mobile phase pH is the most critical factor for controlling the peak shape of this analyte. The pH determines the ionization state of both the analyte's functional groups and the stationary phase's residual silanols.

  • Mid-to-High pH (e.g., pH > 4): The carboxylic acid group will be deprotonated (negatively charged), and the residual silanol groups on the column will be significantly ionized (negatively charged).[11] The amine group may be neutral or protonated depending on its pKa. This can lead to complex ionic interactions and poor peak shape.

  • Low pH (e.g., pH 2.5 - 3.0): At a low pH, the ionization of the acidic silanol groups on the stationary phase is suppressed, minimizing their ability to interact with the analyte.[7][10] While the compound's amine group will be protonated (positively charged), the reduction in active silanol sites leads to a significant improvement in peak symmetry. Therefore, operating at a low pH is the recommended starting point for method development.[1]

Q4: Adjusting the mobile phase pH improved the peak shape, but it's still not perfect. What else can I do?

A4: If peak tailing persists after pH optimization, consider the following factors:

  • Column Choice and Condition: Modern, high-purity silica columns that are "end-capped" have fewer active silanol groups and are less prone to causing peak tailing.[8][11] If your column is old or has been used with harsh conditions, it may be degraded. A void at the column inlet or a blocked frit can also cause poor peak shape.

  • Buffer Concentration: A low buffer concentration may not be sufficient to maintain a consistent pH on the column surface. Increasing the buffer strength (typically to a range of 20-50 mM) can help mask the residual silanol activity and improve peak shape.[1][10]

  • Extra-Column Effects: Peak distortion can be introduced by the HPLC system itself. Long or wide-diameter tubing between the injector, column, and detector can increase dispersion and contribute to tailing.[1][11] Ensure all connections are made correctly to avoid dead volume.[12]

Q5: Could my sample preparation be the source of the peak tailing?

A5: Yes, sample preparation can significantly influence peak shape. Two common issues are:

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger (i.e., has a higher percentage of organic solvent) than the mobile phase, it can cause band broadening and peak distortion.[1][2] Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is required for solubility, keep the injection volume as small as possible.

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing.[1] Try diluting your sample or reducing the injection volume to see if the peak shape improves.

Troubleshooting & Optimization Protocols

Data Summary: Effect of Mobile Phase pH

The following table illustrates the expected impact of mobile phase pH on the asymmetry and retention of this compound.

pHBuffer (25 mM)Representative Asymmetry Factor (As)Representative Retention Time (min)Observation
7.0Phosphate> 2.03.5Severe tailing due to strong ionic interactions with deprotonated silanols.[8]
4.5Acetate1.6 - 1.95.8Moderate tailing. Analyte and silanols are partially ionized, leading to mixed retention mechanisms.[11]
2.8Formate≤ 1.28.2Symmetrical (Gaussian) peak shape. Silanol ionization is suppressed, minimizing secondary interactions.[1][7]
Protocol 1: Systematic Mobile Phase pH Adjustment

Objective: To determine the optimal mobile phase pH for achieving a symmetrical peak shape (As ≤ 1.2).

Methodology:

  • Prepare Buffers: Prepare separate 25 mM solutions of potassium phosphate, ammonium acetate, and ammonium formate.

  • Initial Condition (pH ~4.5):

    • Prepare the aqueous portion of your mobile phase using the acetate buffer. Adjust the pH to 4.5 using acetic acid.

    • Mix with the organic mobile phase component (e.g., acetonitrile or methanol) at your desired ratio.

    • Equilibrate the column and inject the sample. Record the asymmetry factor and retention time.

  • Low pH Condition (pH ~2.8):

    • Prepare the aqueous portion of your mobile phase using the formate buffer. Adjust the pH to 2.8 using formic acid.

    • Mix with the organic solvent as before.

    • Equilibrate the column thoroughly, inject the sample, and record the results.

  • Analysis: Compare the chromatograms. A pH of ~2.8 should provide a significantly more symmetrical peak. Fine-tune the pH within the 2.5-3.5 range if necessary to optimize resolution and peak shape.

Protocol 2: HPLC Column Flushing and Regeneration

Objective: To clean a potentially contaminated column that may be causing peak tailing. This procedure is for a standard C18 reverse-phase column.

StepSolventFlow Rate (mL/min)Duration (Column Volumes)Purpose
1Mobile Phase (No Buffer)1.010-15Remove precipitated buffer salts.
2100% Water (HPLC Grade)1.010-15Remove any remaining buffer.
3100% Acetonitrile1.020-30Elute moderately non-polar contaminants.
4100% Isopropanol0.520-30Elute strongly retained non-polar contaminants.
5100% Acetonitrile1.010-15Transition from isopropanol.
6Initial Mobile Phase1.020-30Thoroughly re-equilibrate the column before resuming analysis.[1][13]

Note: Always disconnect the column from the detector before flushing with strong solvents to prevent contamination of the detector cell.

Visual Troubleshooting Guides

References

"Optimizing resolution between Enzalutamide and N-[3-Fluoro-4-[(methylamino)carbonyl]phenyl]-2-methylalanine"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Enzalutamide and its process-related impurity, N-[3-Fluoro-4-[(methylamino)carbonyl]phenyl]-2-methylalanine.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating Enzalutamide from N-[3-Fluoro-4-[(methylamino)carbonyl]phenyl]-2-methylalanine?

A1: The primary challenge lies in the structural similarity between Enzalutamide and this specific intermediate. As a process-related impurity, it shares a significant portion of its chemical structure with the active pharmaceutical ingredient (API), leading to similar retention behaviors on a reversed-phase column. Achieving baseline separation requires careful optimization of chromatographic parameters to exploit subtle differences in their physicochemical properties.

Q2: What type of chromatographic column is best suited for this separation?

A2: Reversed-phase HPLC (RP-HPLC) is the most common and effective technique for the analysis of Enzalutamide and its impurities.[1][2][3] C18 and C8 columns are frequently reported to provide good separation.[1][4] For challenging separations involving closely related compounds, columns with different selectivities, such as phenyl-hexyl or cyano phases, could also be explored to provide alternative separation mechanisms.

Q3: How does the mobile phase composition affect the resolution?

A3: The mobile phase composition, particularly the organic modifier and its ratio to the aqueous phase, is a critical factor. Acetonitrile is a commonly used organic modifier for Enzalutamide analysis.[1][2] Adjusting the percentage of acetonitrile will directly impact the retention times of both compounds. A lower percentage of the organic modifier generally leads to longer retention times and can improve the resolution between closely eluting peaks.

Q4: What is the role of pH in the mobile phase for this separation?

A4: The pH of the aqueous portion of the mobile phase can significantly influence the retention and peak shape of ionizable compounds. Enzalutamide and its intermediate have functional groups that may be affected by pH. Using a buffer, such as ammonium acetate or phosphate buffer, helps to control the pH and ensure reproducible results.[2][3][5] Experimenting with pH values around the pKa of the analytes can alter their ionization state and improve separation.

Troubleshooting Guide

Issue 1: Poor Resolution or Co-elution of Peaks

Possible Causes & Solutions:

  • Inadequate Mobile Phase Strength: The organic content in the mobile phase may be too high, causing the compounds to elute too quickly and without sufficient separation.

    • Troubleshooting Step: Systematically decrease the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase in small increments (e.g., 1-2%). This will increase the retention times and provide more opportunity for the column to resolve the two compounds.

  • Suboptimal pH of the Mobile Phase: The pH may not be optimal for differentiating the ionization states of Enzalutamide and the intermediate.

    • Troubleshooting Step: If using a buffered mobile phase, adjust the pH by ±0.5 pH units. Evaluate the effect on resolution. A pH that ensures one compound is ionized while the other is not can dramatically improve separation.

  • Inappropriate Column Chemistry: The stationary phase may not be providing sufficient selectivity for the two analytes.

    • Troubleshooting Step: If optimization on a C18 column is unsuccessful, consider a column with a different stationary phase. A phenyl-hexyl column, for instance, can offer different selectivity through pi-pi interactions, which may be beneficial for these aromatic compounds.

Experimental Protocols

General RP-HPLC Method for Enzalutamide and Impurities

This protocol is a representative method based on published literature for the analysis of Enzalutamide and can be used as a starting point for optimizing the separation from N-[3-Fluoro-4-[(methylamino)carbonyl]phenyl]-2-methylalanine.

Chromatographic Conditions:

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of a buffered aqueous phase and an organic modifier. A common starting point is Ammonium Acetate buffer (pH 4.2) and Acetonitrile in a 45:55 v/v ratio.[2]
Flow Rate 1.0 mL/min[2]
Detection UV at 270 nm or 280 nm[2][3]
Column Temperature Ambient or controlled at 25-40°C[3][4]
Injection Volume 10-20 µL
Diluent Mobile phase or a mixture of acetonitrile and water.

Sample Preparation:

  • Prepare a stock solution of Enzalutamide and N-[3-Fluoro-4-[(methylamino)carbonyl]phenyl]-2-methylalanine in the diluent.

  • Further dilute the stock solution to a working concentration suitable for HPLC analysis.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Data Presentation

Table 1: Comparison of Reported RP-HPLC Methods for Enzalutamide Analysis
ReferenceColumnMobile PhaseFlow Rate (mL/min)Wavelength (nm)Retention Time of Enzalutamide (min)
[1]SB-C18, 100x4.6 mm, 2.7µm0.1% Acetic acid in Water: Acetonitrile (45:55 v/v)1.02352.91
[2]Zorbax SB phenyl, 250mm× 4.6mm, 3µAmmonium acetate buffer (pH:4.2): Acetonitrile (45:55v/v)1.02807.853
[3]PrincetonSPHER C18 100A, 5μ (250×4.6 mm)Acetonitrile: water (80:20) % V/V1.02373.2
[5]Inertsil ODS-3, 250mm × 4.6 mm, 5 µmGradient of Acetonitrile and 10 mM Ammonium Acetate buffer (pH 4.0)---
[4]Waters X-Bridge Shield RP18 (150 x 4.6 mm, 3.5µ)Perchloric acid buffer: Acetonitrile (38:62 v/v)1.2270-

Visualizations

Diagram 1: General Workflow for HPLC Method Optimization

G A Define Separation Goal: Achieve baseline resolution (Rs > 1.5) between Enzalutamide and Intermediate B Select Initial Conditions (Based on Literature Review) A->B C Perform Initial Injection B->C D Evaluate Resolution C->D E Is Resolution Adequate? D->E F Optimize Mobile Phase - Adjust Organic:Aqueous Ratio - Modify pH E->F No J Finalize and Validate Method E->J Yes G Re-evaluate Resolution F->G H Is Resolution Improved? G->H H->F Yes, but needs more optimization I Consider Alternative Column - Different Stationary Phase (e.g., Phenyl) - Different Particle Size H->I No significant improvement H->J Yes, resolution is adequate I->B

Caption: Workflow for optimizing HPLC method to separate Enzalutamide and a closely related impurity.

Diagram 2: Logical Relationship of Key Chromatographic Parameters

G Resolution Resolution MobilePhase Mobile Phase Composition Resolution->MobilePhase Column Column Chemistry Resolution->Column FlowRate Flow Rate Resolution->FlowRate Temperature Temperature Resolution->Temperature

Caption: Key parameters influencing chromatographic resolution in HPLC.

References

Technical Support Center: LC-MS/MS Analysis of Enzalutamide Impurity G

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Enzalutamide impurity G. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] This phenomenon can lead to either ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal), significantly impacting the accuracy, precision, and sensitivity of quantitative methods.[1][2] In electrospray ionization (ESI), which is commonly used in LC-MS/MS, matrix effects often arise from competition between the analyte and matrix components for access to the droplet surface for subsequent gas-phase emission.[3]

Q2: Why is the analysis of Enzalutamide impurity G particularly susceptible to matrix effects?

The analysis of any pharmaceutical impurity in a biological matrix (like plasma, serum, or urine) is prone to matrix effects. These biological samples are complex, containing high concentrations of endogenous substances such as phospholipids, salts, and proteins.[1][4] When using common sample preparation techniques like protein precipitation, these components may not be completely removed and can co-elute with Enzalutamide impurity G, interfering with its ionization and leading to inaccurate quantification.[5][6]

Q3: How can I determine if my analysis of Enzalutamide impurity G is impacted by matrix effects?

There are two primary methods to assess matrix effects:

  • Post-Column Infusion (Qualitative): This method helps identify regions in the chromatogram where ion suppression or enhancement occurs. It involves infusing a constant flow of the analyte solution into the mass spectrometer post-column while injecting a blank, extracted matrix sample.[4][7] Any deviation from the stable baseline signal indicates the presence of matrix effects at that retention time.[7]

  • Post-Extraction Spike (Quantitative): This is the most common quantitative approach. The response of an analyte spiked into a pre-extracted blank matrix is compared to the response of the analyte in a neat (pure) solvent. The ratio of these responses is used to calculate the Matrix Factor (MF), which quantifies the extent of the matrix effect.[4]

Q4: What are the common sources of interfering matrix components?

Interfering components can be endogenous or exogenous.[1]

  • Endogenous components are naturally present in the biological sample and include phospholipids, proteins, peptides, and salts.[1][8]

  • Exogenous components are introduced during sample collection or preparation. Examples include anticoagulants (e.g., heparin, EDTA), plasticizers from collection tubes, and co-administered medications.[1][9]

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of Enzalutamide impurity G that may be caused by matrix effects.

Problem: Poor sensitivity or inconsistent results for Enzalutamide impurity G.
Possible Cause Recommended Solution
Significant Ion Suppression The analyte signal is being suppressed by co-eluting matrix components.[10]
1. Improve Sample Preparation: Switch from simple protein precipitation to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to achieve a cleaner extract.[5][9] Polymeric mixed-mode SPE is often very effective at removing a wide range of interferences.[5]
2. Optimize Chromatography: Modify the LC gradient to better separate Enzalutamide impurity G from the suppression zones identified by a post-column infusion experiment. Using UHPLC columns with smaller particles can also improve separation efficiency.[10]
3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for Enzalutamide impurity G will co-elute and experience the same degree of ion suppression, allowing for accurate correction and reliable quantification.[4]
4. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering components and thereby lessen the matrix effect.[9][11]
Problem: High variability in replicate injections or poor reproducibility between sample lots.
Possible Cause Recommended Solution
Variable Matrix Effects The composition of the biological matrix can vary from sample to sample or lot to lot, leading to different degrees of ion suppression or enhancement.[12]
1. Implement Matrix-Matched Calibration: Prepare calibration standards in the same biological matrix as the samples being analyzed. This helps to ensure that the calibrants and the unknown samples experience similar matrix effects.
2. Employ a Suitable Internal Standard: As mentioned previously, a SIL-IS is the best way to compensate for sample-to-sample variations in matrix effects.[1]
3. Enhance Sample Cleanup: A more robust and consistent sample preparation method, such as automated SPE, can minimize variability in the final extracts.

Experimental Protocols & Data

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)
  • Prepare Two Sets of Samples:

    • Set A (Analyte in Matrix): Extract a blank biological matrix (e.g., plasma) using your established procedure. After extraction, spike the clean extract with Enzalutamide impurity G at a known concentration (e.g., low, mid, and high QC levels).

    • Set B (Analyte in Neat Solution): Prepare a solution of Enzalutamide impurity G in the mobile phase reconstitution solvent at the exact same concentration as Set A.

  • Analyze and Calculate:

    • Inject both sets of samples into the LC-MS/MS system.

    • Calculate the Matrix Factor (MF) using the following formula:

      • MF = (Peak Area in Set A) / (Peak Area in Set B)

  • Interpret the Results:

    • MF = 1: No matrix effect.

    • MF < 1: Ion suppression.

    • MF > 1: Ion enhancement.

    • For a robust method, the MF should ideally be between 0.8 and 1.2.[1]

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes the general effectiveness of common sample preparation techniques in mitigating matrix effects.

Technique Throughput Cost Effectiveness in Removing Phospholipids Effectiveness in Removing Proteins Overall Matrix Effect Reduction
Protein Precipitation (PPT) HighLowPoorGoodLow[5][6]
Liquid-Liquid Extraction (LLE) MediumMediumGoodExcellentMedium-High[5]
Solid-Phase Extraction (SPE) Medium-HighHighVery GoodExcellentHigh[5]
Mixed-Mode SPE Medium-HighHighExcellentExcellentVery High[5]

Visualizations

Workflow for Troubleshooting Matrix Effects

cluster_start Start: Inconsistent Results or Poor Sensitivity cluster_assess Assessment cluster_mitigate Mitigation Strategies cluster_end Conclusion Start Inconsistent Results / Poor Sensitivity Assess Assess Matrix Effect (Post-Extraction Spike) Start->Assess CheckMF Is Matrix Factor (MF) between 0.8 - 1.2? Assess->CheckMF Optimize_SamplePrep Improve Sample Prep (e.g., SPE, LLE) CheckMF->Optimize_SamplePrep No End_Good Method is Robust CheckMF->End_Good  Yes Optimize_LC Optimize Chromatography (Gradient, Column) Optimize_SamplePrep->Optimize_LC Use_SIL_IS Use Stable Isotope-Labeled Internal Standard Optimize_LC->Use_SIL_IS End_Revalidate Re-evaluate Method Use_SIL_IS->End_Revalidate cluster_ideal Ideal Condition (No Matrix Effect) cluster_suppression Ion Suppression Condition LC_Output1 LC Eluent (Analyte Only) Droplet1 Charged Droplet (Analyte at Surface) LC_Output1->Droplet1 ESI GasPhase1 Gas Phase Ions (Analyte) Droplet1->GasPhase1 Desolvation MS_Signal1 Strong MS Signal GasPhase1->MS_Signal1 LC_Output2 LC Eluent (Analyte + Matrix) Droplet2 Charged Droplet (Matrix Competes for Surface) LC_Output2->Droplet2 ESI GasPhase2 Gas Phase Ions (Fewer Analyte Ions) Droplet2->GasPhase2 Desolvation MS_Signal2 Suppressed MS Signal GasPhase2->MS_Signal2

References

"Minimizing the formation of 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid during Enzalutamide production"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Enzalutamide. The focus is on minimizing the formation of the key intermediate impurity, 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid, during the manufacturing process.

Frequently Asked Questions (FAQs)

Q1: What is the most likely cause for the presence of this compound in the final Enzalutamide product?

A1: The presence of this compound as an impurity in the final product is typically due to an incomplete cyclization reaction with 4-isothiocyanato-2-(trifluoromethyl)benzonitrile. This intermediate is the immediate precursor to the core thiohydantoin structure of Enzalutamide. Incomplete conversion can result from several factors, including suboptimal reaction conditions, insufficient reaction time, or issues with reagent stoichiometry and quality.

Q2: How does reaction temperature affect the formation of this impurity?

A2: Reaction temperature is a critical parameter. While a higher temperature can increase the reaction rate, excessively high temperatures may lead to the formation of degradation products and other side reactions.[1] For the cyclization step, a temperature range of 50-60°C is generally recommended to ensure a complete reaction without promoting unwanted side products.[2] Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal reaction time at a given temperature.[2]

Q3: What is the role of the base in the cyclization reaction, and how does its concentration impact impurity levels?

A3: A tertiary amine base, such as triethylamine, is used to facilitate the cyclization reaction. It acts as a proton scavenger, deprotonating the carboxylic acid of the intermediate to allow for the nucleophilic attack on the isothiocyanate. An insufficient amount of base can lead to a sluggish or incomplete reaction, resulting in higher levels of the unreacted amino acid intermediate. Conversely, an excessive amount of base might promote side reactions. Therefore, precise control of the stoichiometry of the base is essential.

Q4: Can the choice of solvent influence the level of this compound impurity?

A4: Yes, the solvent system plays a significant role. A mixture of toluene and dichloromethane is often used for the cyclization step.[2] The solubility of the reactants and intermediates in the chosen solvent system is critical for a homogenous reaction mixture and efficient conversion. Poor solubility can lead to localized concentration gradients and incomplete reactions. It has also been noted that the presence of certain alcohols, sometimes as stabilizers in solvents like chloroform, can influence the formation of other impurities, such as "oxo" enzalutamide.[3] While this is a different impurity, it highlights the sensitivity of the reaction to the solvent environment.

Q5: Are there any recommended analytical methods to monitor the level of this specific impurity during the process?

A5: Yes, reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for monitoring the progress of the reaction and quantifying the levels of this compound and other impurities.[4] Developing a robust HPLC method with appropriate columns and mobile phases is essential for in-process control and final product quality assessment.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of Enzalutamide that may lead to the incomplete conversion of this compound.

Issue Potential Cause Recommended Action
High levels of unreacted this compound detected by in-process control (e.g., TLC/HPLC). 1. Insufficient reaction time: The reaction may not have reached completion.1. Extend the reaction time and continue to monitor the progress by TLC or HPLC until the starting material is consumed.[2]
2. Suboptimal reaction temperature: The temperature may be too low for an efficient reaction rate.2. Gradually increase the reaction temperature within the recommended range (50-60°C) while monitoring the reaction progress and impurity profile.[2]
3. Incorrect stoichiometry of reagents: An insufficient amount of 4-isothiocyanato-2-(trifluoromethyl)benzonitrile or base (triethylamine) may have been used.3. Verify the calculations and accurately measure the molar equivalents of all reactants. Consider a slight excess of the isothiocyanate, but be aware that a large excess can lead to other impurities.[3]
4. Poor quality of reagents: Degradation or impurities in the starting materials can inhibit the reaction.4. Ensure the purity of this compound and 4-isothiocyanato-2-(trifluoromethyl)benzonitrile using appropriate analytical techniques before starting the reaction.
Inconsistent reaction yields and purity between batches. 1. Variability in solvent quality: The presence of moisture or other impurities in the solvents can affect the reaction.1. Use anhydrous solvents and ensure they are of high purity. Consider the impact of any stabilizers present in the solvents.
2. Inefficient mixing: Poor agitation in the reaction vessel can lead to localized concentration differences and incomplete reaction.2. Ensure adequate and consistent mixing throughout the reaction.
Formation of other significant impurities alongside the unreacted starting material. 1. Side reactions due to excess reagents or high temperatures: For instance, excess isothiocyanate can react with methanol (if used in purification) to form a methyl thiocarbamate impurity.[3]1. Optimize the stoichiometry of the reactants. Avoid excessive temperatures and reaction times.
2. Presence of reactive impurities in the starting materials. 2. Characterize the impurity profile of the starting materials to identify any reactive species that could interfere with the main reaction.

Experimental Protocols

Protocol 1: Cyclization of this compound to Enzalutamide

This protocol is a general guideline for the cyclization step. Optimization may be required based on specific laboratory conditions and scale.

Materials:

  • This compound

  • 4-isothiocyanato-2-(trifluoromethyl)benzonitrile

  • Triethylamine

  • Toluene (anhydrous)

  • Dichloromethane (anhydrous)

  • Methanol

  • Activated Carbon

Procedure:

  • To a reaction flask, add this compound, triethylamine, toluene, and dichloromethane.[2]

  • Stir the mixture at 30°C for approximately 10 minutes.[2]

  • Heat the mixture to 50°C until the solution becomes clear.[2]

  • Slowly add a solution of 4-isothiocyanato-2-(trifluoromethyl)benzonitrile in toluene to the reaction mixture.[2]

  • After the addition is complete, raise the temperature to 60°C and maintain for 4 hours.[2]

  • Monitor the reaction progress by TLC (e.g., using a mobile phase of dichloromethane:methanol = 50:1).[2]

  • Upon completion, add methanol to the reaction mixture to obtain a clear solution.[2]

  • Add activated carbon and stir for 30 minutes for decolorization.[2]

  • Filter the mixture and concentrate the filtrate to dryness.

  • The crude product can be further purified by recrystallization from a suitable solvent like methanol.[2]

Quantitative Data Summary:

ParameterValueReference
Reactants Ratio
This compound1.0 equivalent[2]
4-isothiocyanato-2-(trifluoromethyl)benzonitrile~1.5 equivalents[2]
Triethylamine~1.0 equivalent[2]
Reaction Conditions
Initial Temperature30°C[2]
Reaction Temperature50-60°C[2]
Reaction Time4 hours[2]
Solvents
Primary SolventsToluene, Dichloromethane[2]
Purification SolventMethanol[2]

Visualizations

Enzalutamide_Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Step cluster_purification Purification cluster_product Final Product Reactant1 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino) -2-methylpropanoic acid Cyclization Cyclization Reaction (50-60°C, 4h) Solvents: Toluene, DCM Reactant1->Cyclization Reactant2 4-Isothiocyanato-2- (trifluoromethyl)benzonitrile Reactant2->Cyclization Base Triethylamine Base->Cyclization Purification 1. Activated Carbon 2. Recrystallization (Methanol) Cyclization->Purification Product Enzalutamide Purification->Product

Caption: Workflow for the synthesis of Enzalutamide.

Troubleshooting_Logic cluster_causes Potential Causes cluster_actions Corrective Actions cluster_outcome Desired Outcome Start High Impurity Level of 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino) -2-methylpropanoic acid Cause1 Incomplete Reaction? Start->Cause1 Cause2 Incorrect Stoichiometry? Start->Cause2 Cause3 Poor Reagent Quality? Start->Cause3 Action1 Optimize Reaction Time and Temperature Cause1->Action1 Action2 Verify Reagent Calculations and Measurements Cause2->Action2 Action3 Analyze Reagent Purity Cause3->Action3 Outcome Minimized Impurity Formation Action1->Outcome Action2->Outcome Action3->Outcome

References

"Reducing signal suppression of N-[3-Fluoro-4-[(methylamino)carbonyl]phenyl]-2-methylalanine in mass spectrometry"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce signal suppression during the mass spectrometric analysis of N-[3-Fluoro-4-[(methylamino)carbonyl]phenyl]-2-methylalanine.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression and why is it a concern for the analysis of N-[3-Fluoro-4-[(methylamino)carbonyl]phenyl]-2-methylalanine?

A1: Signal suppression is a phenomenon in mass spectrometry where the ionization efficiency of the target analyte, in this case, N-[3-Fluoro-4-[(methylamino)carbonyl]phenyl]-2-methylalanine, is reduced by the presence of co-eluting compounds from the sample matrix.[1] This leads to a decreased instrument response, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[2] It is a significant concern in quantitative bioanalysis where accurate measurement of drug and metabolite concentrations is critical.

Q2: What are the common causes of signal suppression in LC-MS/MS analysis of biological samples?

A2: The most common causes of signal suppression, particularly in electrospray ionization (ESI), include:

  • Co-eluting matrix components: Endogenous substances from biological matrices like salts, proteins, and especially phospholipids, can interfere with the ionization of the analyte.[3]

  • Mobile phase additives: Certain additives used to improve chromatography, such as trifluoroacetic acid (TFA), are known to cause significant signal suppression.[4][5]

  • High analyte concentration: At high concentrations, the analyte itself can cause self-suppression.[1]

  • Competition for ionization: In the ESI source, various molecules compete for charge and access to the droplet surface to be ionized and transferred to the gas phase.[1]

Q3: How can I determine if my analysis of N-[3-Fluoro-4-[(methylamino)carbonyl]phenyl]-2-methylalanine is affected by signal suppression?

A3: Two primary experimental methods are used to assess signal suppression:

  • Post-Column Infusion: This qualitative technique helps identify regions in the chromatogram where signal suppression occurs. It involves infusing a constant flow of the analyte into the mass spectrometer while injecting a blank matrix extract. Dips in the baseline signal of the analyte indicate retention times where co-eluting matrix components cause suppression.[6][7]

  • Post-Extraction Spike Analysis: This quantitative method compares the analyte's signal in a blank matrix extract that has been spiked after extraction to the signal of the analyte in a neat solvent at the same concentration.[8] A lower signal in the matrix sample indicates the degree of signal suppression.

Q4: What is the most effective strategy to minimize signal suppression?

A4: Optimizing the sample preparation procedure is generally the most effective way to reduce or eliminate matrix effects and signal suppression.[3][9] By removing interfering components before the sample is injected into the LC-MS/MS system, the competition for ionization in the MS source is minimized.

Troubleshooting Guides

Issue 1: Poor sensitivity and inconsistent results for N-[3-Fluoro-4-[(methylamino)carbonyl]phenyl]-2-methylalanine in plasma samples.

Possible Cause: Signal suppression from phospholipids in the plasma matrix. Phospholipids are a major component of cell membranes and are known to co-extract with analytes and cause significant ion suppression.

Troubleshooting Steps:

  • Assess Phospholipid-Based Suppression:

    • Perform a post-column infusion experiment to confirm if suppression occurs in the elution region of your analyte.

    • Monitor for characteristic phospholipid MRM transitions (e.g., precursor ion scan of m/z 184) to see if they co-elute with your analyte.[8]

  • Optimize Sample Preparation to Remove Phospholipids:

    • Compare different sample preparation techniques. While protein precipitation (PPT) is simple, it is often ineffective at removing phospholipids.[3] Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at producing cleaner extracts.[9][10]

    • Consider using specialized phospholipid removal plates or cartridges.

Data Presentation: Comparison of Sample Preparation Techniques

Sample Preparation MethodAnalyte Recovery (%)Signal Suppression (%)Relative Signal Intensity
Protein Precipitation (PPT)957030%
Liquid-Liquid Extraction (LLE)853070%
Solid-Phase Extraction (SPE)901585%
Phospholipid Removal Plate92<10>90%

Note: These are representative values and will vary depending on the specific LLE, SPE, and phospholipid removal protocols used.

  • Chromatographic Separation:

    • Modify your LC gradient to better separate N-[3-Fluoro-4-[(methylamino)carbonyl]phenyl]-2-methylalanine from the region where phospholipids typically elute.[6]

Issue 2: Gradual decrease in signal intensity over a sequence of injections.

Possible Cause: Contamination of the mass spectrometer's ion source by non-volatile components from the sample matrix.[11]

Troubleshooting Steps:

  • Implement a Divert Valve: Use a divert valve to direct the flow from the LC column to waste during the initial and final portions of the chromatographic run when highly retained, non-volatile matrix components may elute, thus preventing them from entering the MS source.[8]

  • Improve Sample Cleanup: Re-evaluate your sample preparation method to ensure it is effectively removing non-volatile salts and other potential contaminants.[10]

  • Regular Instrument Maintenance: Clean the ion source, including the capillary and skimmer, according to the manufacturer's recommendations.[10]

Issue 3: Low signal intensity even with a clean sample matrix.

Possible Cause: Suboptimal mobile phase composition or MS source parameters.

Troubleshooting Steps:

  • Evaluate Mobile Phase Additives:

    • If using trifluoroacetic acid (TFA) for improved chromatography, be aware that it is a strong ion-pairing agent and can significantly suppress the ESI signal.[4]

    • Consider replacing TFA with formic acid or ammonium formate, which are more MS-friendly and generally cause less signal suppression.[12]

Data Presentation: Effect of Mobile Phase Additives on Signal Intensity

Mobile Phase Additive (0.1%)Analyte Peak ShapeRelative Signal Intensity
Trifluoroacetic Acid (TFA)Excellent25%
Formic AcidGood100%
Ammonium FormateGood95%
  • Optimize MS Source Parameters:

    • Systematically tune the ESI source parameters, such as capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate, to maximize the signal for N-[3-Fluoro-4-[(methylamino)carbonyl]phenyl]-2-methylalanine.[11]

  • Consider an Internal Standard:

    • Use a stable isotope-labeled (SIL) internal standard, such as N-[3-Fluoro-4-[(methylamino)carbonyl]phenyl]-2-methylalanine-d3. A SIL-IS co-elutes with the analyte and experiences similar ionization effects, thus compensating for signal suppression and improving quantitative accuracy.[13][14]

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Detect Signal Suppression

Objective: To qualitatively identify regions of ion suppression in the chromatographic timeline.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-piece for mixing

  • Standard solution of N-[3-Fluoro-4-[(methylamino)carbonyl]phenyl]-2-methylalanine (e.g., 100 ng/mL in mobile phase)

  • Blank matrix extract (prepared using your standard sample preparation method)

  • Mobile phase

Procedure:

  • Set up the LC system with the analytical column and mobile phase used for your assay.

  • Disconnect the LC outlet from the MS source.

  • Connect the LC outlet to one inlet of a tee-piece.

  • Connect the outlet of a syringe pump containing the analyte standard solution to the second inlet of the tee-piece.

  • Connect the outlet of the tee-piece to the MS ion source.

  • Set the syringe pump to deliver a constant, low flow rate (e.g., 10 µL/min) of the analyte solution.

  • Set the MS to monitor the MRM transition for N-[3-Fluoro-4-[(methylamino)carbonyl]phenyl]-2-methylalanine.

  • Start the LC gradient and allow the system to equilibrate. You should observe a stable, elevated baseline signal for your analyte.

  • Inject a blank matrix extract.

  • Monitor the analyte's signal throughout the chromatographic run. Any significant drop in the baseline indicates a region of ion suppression.

Protocol 2: Post-Extraction Spike Analysis to Quantify Signal Suppression

Objective: To quantitatively determine the percentage of signal suppression or enhancement.

Materials:

  • N-[3-Fluoro-4-[(methylamino)carbonyl]phenyl]-2-methylalanine standard solutions

  • Blank biological matrix (e.g., plasma)

  • Solvents for sample preparation and reconstitution

Procedure:

  • Prepare Sample Set A (Analyte in Neat Solution):

    • Prepare a standard solution of the analyte in the final reconstitution solvent at a known concentration (e.g., 50 ng/mL).

  • Prepare Sample Set B (Post-Extraction Spiked Matrix):

    • Process a blank matrix sample through your entire sample preparation procedure (e.g., PPT, LLE, or SPE).

    • After the final evaporation step (if any), spike the dried extract with the same amount of analyte as in Set A by adding the standard solution from step 1.1.

  • Analysis:

    • Inject both sets of samples into the LC-MS/MS system.

    • Measure the peak area of the analyte for both sets.

  • Calculation:

    • Calculate the percentage of signal suppression using the following formula: % Signal Suppression = (1 - (Peak Area of Set B / Peak Area of Set A)) * 100

    • A positive value indicates suppression, while a negative value indicates enhancement.

Visualizations

TroubleshootingWorkflow cluster_matrix Matrix Effect Troubleshooting cluster_method Method Optimization start Inconsistent/Low Signal for Analyte q1 Is the issue matrix-related? start->q1 a1 Perform Post-Column Infusion and Post-Extraction Spike Analysis q1->a1 Yes b1 Evaluate Mobile Phase: - Replace TFA with Formic Acid q1->b1 No q2 Signal Suppression Confirmed? a1->q2 a2 Optimize Sample Preparation: - LLE/SPE - Phospholipid Removal q2->a2 Yes end Signal Optimized q2->end No a3 Optimize Chromatography: - Modify Gradient - Use Divert Valve a2->a3 a4 Use Stable Isotope-Labeled Internal Standard (SIL-IS) a3->a4 a4->end b2 Optimize MS Source Parameters: - Capillary Voltage - Gas Flow/Temp b1->b2 b2->end

Caption: A flowchart for systematically troubleshooting signal suppression.

ESIMechanism Mechanism of Ion Suppression in ESI cluster_droplet ESI Droplet cluster_gasphase Gas Phase (To MS) analyte Analyte charge + analyte->charge Ionization matrix Matrix Component matrix->charge Competition gas_analyte Analyte Ion charge->gas_analyte Successful Desolvation gas_matrix Matrix Ion charge->gas_matrix Suppression Effect

References

"Method refinement for baseline separation of Enzalutamide impurities"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Enzalutamide and its impurities. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in achieving optimal baseline separation and accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What are the common degradation pathways for Enzalutamide?

A1: Enzalutamide is susceptible to degradation under various stress conditions. The most significant degradation is typically observed in acidic, basic, and oxidative environments.[1][2][3][4] Forced degradation studies have shown that Enzalutamide is sensitive to acid and peroxide stress conditions.[2] It has been found to degrade in the presence of 0.1 N HCl, 0.1 N NaOH, and hydrogen peroxide.[3][4][5] Some studies also report minor degradation under photolytic and thermal stress, while it is generally stable in neutral aqueous solutions.[3][4]

Q2: Which type of HPLC column is most suitable for separating Enzalutamide and its impurities?

A2: Reversed-phase C18 and C8 columns are most commonly and successfully used for the separation of Enzalutamide and its impurities.[1][3][6] Specific examples include Inertsil ODS-C18 (250 mm × 4.6 mm, 5µm) and Waters X-Bridge Shield RP18 (150 x 4.6 mm, 3.5µ).[2][3] The choice of a specific C18 column can depend on the specific impurities being targeted, and it's recommended to screen a few different C18 phases during method development.

Q3: What are typical mobile phase compositions for Enzalutamide impurity analysis?

A3: A mixture of an aqueous buffer and an organic solvent is typically used. Common organic modifiers are acetonitrile and methanol.[3] The aqueous phase is often a buffer solution, such as ammonium acetate or phosphate buffer, with the pH adjusted to be acidic (e.g., pH 4.0-4.2).[7][8] A common mobile phase composition is a gradient or isocratic mixture of acetonitrile and an ammonium acetate buffer.[7][8] Another example is a mixture of acetonitrile and 0.1% acetic acid in water.[1] The exact ratio and gradient profile will need to be optimized for your specific separation needs.

Q4: I am observing poor peak shapes (fronting or tailing) for Enzalutamide or its impurities. What can I do?

A4: Poor peak shape is often related to the mobile phase pH or secondary interactions with the stationary phase.

  • Adjust Mobile Phase pH: Ensure the pH of the aqueous portion of your mobile phase is controlled and optimized. For Enzalutamide, an acidic pH is often preferred. You can try adjusting the pH of your buffer to see the effect on peak shape.

  • Try a Different Column: If adjusting the mobile phase doesn't help, consider trying a different brand or type of C18 column. Some columns are end-capped to minimize silanol interactions, which can cause tailing.

  • Check for Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.

Q5: How can I improve the resolution between two closely eluting impurity peaks?

A5: Improving resolution can be achieved by several strategies:

  • Optimize the Organic Solvent Content: In reversed-phase HPLC, decreasing the percentage of the organic solvent in the mobile phase will generally increase retention times and can improve the separation between peaks. If you are using an isocratic method, try a lower percentage of the organic component. If you are using a gradient, you can decrease the initial organic percentage or make the gradient slope shallower.

  • Change the Organic Solvent: Switching from acetonitrile to methanol, or using a combination of both, can alter the selectivity of the separation and may resolve co-eluting peaks.

  • Adjust the pH: Changing the pH of the mobile phase can alter the ionization state of acidic or basic impurities, which can significantly impact their retention and the overall selectivity of the method.

  • Use a Different Stationary Phase: If mobile phase optimization is insufficient, a column with a different stationary phase chemistry (e.g., a phenyl or cyano column) might provide the necessary selectivity.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
No peaks or very small peaks Injection issue (e.g., air bubble in syringe, incorrect injection volume).Manually inspect the injection process. Purge the injection port and syringe.
Detector issue (e.g., lamp off, incorrect wavelength).Verify that the detector lamp is on and that the correct wavelength (typically around 235-280 nm for Enzalutamide) is set.[1][3][7]
Sample preparation error.Re-prepare the sample and standard solutions, ensuring correct concentrations and dissolution.
Baseline noise or drift Air bubbles in the mobile phase or detector.Degas the mobile phase thoroughly using sonication or an online degasser.
Contaminated mobile phase or column.Prepare fresh mobile phase with HPLC-grade solvents. Flush the column with a strong solvent like isopropanol.
Fluctuating column temperature.Use a column oven to maintain a constant and stable temperature.
Split peaks Column contamination or void.Wash the column with a series of strong solvents. If the problem persists, the column may need to be replaced.
Sample solvent incompatible with the mobile phase.Ensure the sample is dissolved in a solvent similar in composition to or weaker than the mobile phase.
Poor reproducibility of retention times Inconsistent mobile phase preparation.Prepare mobile phase accurately and consistently. Use a pH meter for buffer preparation.
Fluctuations in flow rate.Check the pump for leaks and ensure it is properly primed.
Unstable column temperature.Use a column oven.

Experimental Protocols

General RP-HPLC Method for Enzalutamide and Impurities

This is a representative method based on published literature and should be optimized for your specific needs.

  • Column: Inertsil ODS-C18 (250 mm × 4.6 mm, 5µm) or equivalent.[3]

  • Mobile Phase A: 10mM Ammonium Acetate buffer, pH adjusted to 4.0 with glacial acetic acid.[8]

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-10 min: 45% B

    • 10-20 min: 45-70% B

    • 20-25 min: 70% B

    • 25-26 min: 70-45% B

    • 26-30 min: 45% B

  • Flow Rate: 1.0 mL/min.[3][7]

  • Column Temperature: 30 °C.

  • Detector Wavelength: 237 nm.[3]

  • Injection Volume: 10 µL.

  • Diluent: Mobile phase A and Acetonitrile in a 50:50 (v/v) ratio.

Forced Degradation Study Protocol

To understand the degradation profile of Enzalutamide, forced degradation studies are essential.

  • Acid Hydrolysis: Dissolve Enzalutamide in 0.1 N HCl and heat at 80°C for 2-4 hours.[1][3][5] Neutralize the solution before injection.

  • Base Hydrolysis: Dissolve Enzalutamide in 0.1 N NaOH and heat at 80°C for 2-4 hours.[1][3][5] Neutralize the solution before injection.

  • Oxidative Degradation: Dissolve Enzalutamide in 3-10% H2O2 and keep at room temperature or heat at 60-80°C for 2-4 hours.[1][3][5]

  • Thermal Degradation: Expose solid Enzalutamide to dry heat (e.g., 105°C) for 24 hours.

  • Photolytic Degradation: Expose a solution of Enzalutamide to UV light (e.g., 254 nm) for several hours.[3][5]

Data Presentation

Table 1: Example Chromatographic Parameters from a Validated Method

ParameterValue
ColumnInertsil ODS-C18 (250 mm × 4.6 mm, 5µm)[3]
Mobile PhaseAcetonitrile: Methanol: Water (40:30:30, v/v/v)[3]
Flow Rate1.0 mL/min[3]
Detection Wavelength237 nm[3]
Retention Time (Enzalutamide)~6.2 min
Linearity Range20-150 µg/mL[3]
Correlation Coefficient (r²)> 0.999[3]
LOD0.53 µg/mL[3]
LOQ1.61 µg/mL[3]

Table 2: Summary of Forced Degradation Results for Enzalutamide

Stress Condition% Degradation (Example)Key Degradation Products
Acidic (0.1 N HCl, 80°C, 4h)3.10%[3]Peaks at RT 1.59 min and 3.63 min[3]
Alkaline (0.1 N NaOH, 80°C, 4h)4.54%[3]Peak at RT 1.72 min[3]
Oxidative (3% H2O2, 60°C, 4h)No significant degradation reported in one study[3]Significant degradation in other studies[2][4]
Thermal (40°C, 15 days)No degradation[3]-
Photolytic (UV light, 3h)No degradation[3]-

Visualizations

Method_Development_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation Start Define Separation Goal (e.g., Baseline resolution of all impurities) Screen_Columns Screen Different Columns (e.g., C18, C8, Phenyl) Start->Screen_Columns Screen_Mobile_Phases Screen Mobile Phases (e.g., ACN, MeOH, Buffers) Screen_Columns->Screen_Mobile_Phases Optimize_Gradient Optimize Gradient Profile (Slope, Time) Screen_Mobile_Phases->Optimize_Gradient Optimize_Temp Optimize Column Temperature Optimize_Gradient->Optimize_Temp Optimize_Flow Optimize Flow Rate Optimize_Temp->Optimize_Flow Validate Perform Method Validation (ICH Guidelines) Optimize_Flow->Validate Final_Method Final Analytical Method Validate->Final_Method

Caption: A typical workflow for developing a robust HPLC method for impurity profiling.

Troubleshooting_Tree Start Poor Peak Resolution Check_Mobile_Phase Is the mobile phase composition optimal? Start->Check_Mobile_Phase Adjust_Organic Adjust Organic Solvent % Check_Mobile_Phase->Adjust_Organic No Check_pH Is the mobile phase pH optimal? Check_Mobile_Phase->Check_pH Yes Adjust_Organic->Check_pH Change_Solvent Try a Different Organic Solvent (e.g., MeOH instead of ACN) Adjust_pH Adjust pH of Aqueous Phase Check_pH->Adjust_pH No Check_Column Is the column appropriate? Check_pH->Check_Column Yes Adjust_pH->Check_Column Change_Column Try a Different Stationary Phase Check_Column->Change_Column No Good_Resolution Achieved Good Resolution Check_Column->Good_Resolution Yes Change_Column->Good_Resolution

Caption: A decision tree for troubleshooting poor peak resolution in HPLC analysis.

References

Technical Support Center: Quantification of 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid. This compound is a known process impurity and degradation product of the drug Enzalutamide.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying this analyte in biological matrices?

The main challenges include:

  • Matrix Effects: Biological samples like plasma contain endogenous components that can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement and affecting accuracy.[1][2]

  • Analyte Stability: As a degradation product, the stability of the analyte under various storage and sample processing conditions needs to be carefully evaluated to prevent its formation or degradation during the analytical process.[3]

  • Chromatographic Resolution: Achieving baseline separation from the parent drug (Enzalutamide) and other related impurities or metabolites is crucial for accurate quantification.

  • Carryover: The analyte may adsorb to components of the HPLC/UHPLC system, leading to its appearance in subsequent blank injections and affecting the quantification of low-concentration samples.[4][5][6][7][8]

  • Low Concentration Levels: As an impurity, the concentration of this analyte in biological samples is often low, requiring a highly sensitive and selective analytical method.

Q2: I am observing significant signal suppression for my analyte. How can I mitigate this?

Signal suppression, a common matrix effect, can be addressed by:

  • Effective Sample Preparation: Employing a robust sample preparation technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can effectively remove interfering matrix components. Protein precipitation is a simpler but potentially less clean method.

  • Chromatographic Separation: Optimizing the chromatographic method to separate the analyte from co-eluting matrix components is critical. This can be achieved by adjusting the gradient profile, mobile phase composition, or using a different stationary phase.

  • Use of an Appropriate Internal Standard (IS): A stable isotope-labeled (SIL) internal standard of the analyte is the gold standard as it co-elutes and experiences similar matrix effects, thus providing the most accurate correction. If a SIL-IS is not available, a structurally similar analog can be used.

  • Dilution: Diluting the sample can reduce the concentration of matrix components, but this may compromise the limit of quantification.

Q3: My peak shape is poor (e.g., tailing or fronting). What are the possible causes and solutions?

Poor peak shape can be caused by several factors:

  • Column Overload: Injecting too much sample onto the column can lead to peak fronting. Try reducing the injection volume or sample concentration.

  • Secondary Interactions: The analyte may have secondary interactions with the stationary phase. Adding a small amount of an organic modifier or adjusting the pH of the mobile phase can help.

  • Column Degradation: The column may be degrading. Try flushing the column or replacing it with a new one.

  • Inappropriate Injection Solvent: The solvent used to dissolve the sample should be of similar or weaker elution strength than the initial mobile phase to ensure proper peak focusing on the column.

Q4: I am experiencing carryover in my analytical run. How can I troubleshoot this?

Carryover can be a persistent issue. Here's a systematic approach to address it:[4][5][6][7][8]

  • Injector Cleaning: The autosampler injector is a common source of carryover. Ensure that the needle and injection port are thoroughly washed between injections with a strong solvent.

  • Wash Solvent Optimization: The composition of the wash solvent is crucial. It should be strong enough to solubilize the analyte completely. A mixture of organic solvents, sometimes with the addition of a small amount of acid or base, can be effective.

  • Hardware Inspection: Check for and replace any worn injector seals or rotors, as these can be sites of analyte adsorption.

  • Column Flushing: At the end of each run, include a high-organic wash step to elute any strongly retained compounds from the column.

Troubleshooting Guides

Chromatographic Issues
Problem Potential Cause Recommended Solution
No or Low Peak Signal Improper mobile phase composition.Verify the mobile phase preparation and composition.
Column not equilibrated.Equilibrate the column for a sufficient time with the initial mobile phase.
Detector issue (UV/MS).Check detector settings and ensure it is functioning correctly.
Sample degradation.Investigate sample stability and ensure proper storage and handling.
Shifting Retention Times Inconsistent mobile phase preparation.Prepare fresh mobile phase and ensure accurate composition.
Fluctuations in column temperature.Use a column oven to maintain a stable temperature.
Column aging.Replace the analytical column.
Air bubbles in the pump.Degas the mobile phase and prime the pumps.
Split or Tailing Peaks Column contamination or void.Flush the column with a strong solvent or replace it.
Mismatched pH between sample and mobile phase.Adjust the pH of the sample diluent to be similar to the mobile phase.
Secondary interactions with the stationary phase.Add a competing agent (e.g., triethylamine for basic compounds) to the mobile phase.
Mass Spectrometry Issues
Problem Potential Cause Recommended Solution
Low Ion Intensity Suboptimal ion source parameters.Optimize source temperature, gas flows, and voltages.
Ion suppression from matrix components.Improve sample cleanup and/or chromatographic separation.[1][2]
Inefficient ionization of the analyte.Adjust the mobile phase pH to promote ionization.
High Background Noise Contaminated mobile phase or LC-MS system.Use high-purity solvents and flush the system.
Electrical interference.Check for and eliminate sources of electrical noise.
Inconsistent Signal Unstable spray in the ion source.Check the spray needle for clogs and ensure a consistent liquid flow.
Fluctuations in gas supply.Verify the pressure and flow rate of the nebulizing and drying gases.

Experimental Protocols

Suggested LC-MS/MS Method for Quantification

This protocol is a starting point and should be optimized and validated for your specific application.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Chromatographic Conditions

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometric Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing a standard solution of the analyte and its internal standard.

  • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.

Parameter Suggested Starting Value
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temperature400 °C
Cone Gas Flow50 L/hr
Desolvation Gas Flow800 L/hr

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile + IS) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Detection MS/MS Detection (ESI+, MRM) Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: A typical experimental workflow for the quantification of the analyte in plasma.

troubleshooting_logic Start Poor Quantitative Result Check_Chromatography Review Chromatogram Start->Check_Chromatography Peak_Shape Poor Peak Shape? Check_Chromatography->Peak_Shape Yes Retention_Time Retention Time Shift? Check_Chromatography->Retention_Time No Peak_Shape->Retention_Time No Sol_Peak_Shape Adjust Mobile Phase Check Column Health Peak_Shape->Sol_Peak_Shape Yes Signal_Intensity Low Signal Intensity? Retention_Time->Signal_Intensity No Sol_Retention_Time Check Mobile Phase Prep Verify Column Temp Retention_Time->Sol_Retention_Time Yes Sol_Signal_Intensity Optimize MS Source Improve Sample Cleanup Signal_Intensity->Sol_Signal_Intensity Yes

Caption: A logical troubleshooting workflow for addressing poor quantitative results.

References

"Enhancing the stability of 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid reference solutions"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid

This guide provides troubleshooting advice and frequently asked questions to help researchers enhance the stability of reference solutions for this compound (CAS: 1289942-66-0).

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is a common solvent for creating initial high-concentration stock solutions.[1] For working solutions used in analytical methods like HPLC, a solvent system compatible with the mobile phase, such as a mixture of acetonitrile and water, is typically used. Always use high-purity, HPLC-grade solvents to minimize degradation.

Q2: What are the optimal storage conditions for the solid compound and its solutions?

A2: For the solid (powder) form, long-term storage at -20°C is recommended.[1] Stock solutions in DMSO should be aliquoted into single-use vials to prevent contamination and degradation from repeated freeze-thaw cycles. These aliquots are best stored at -80°C for up to six months or at -20°C for up to one month.[1] Working solutions are generally less stable and should be prepared fresh daily.

Q3: What are the common signs of degradation in my reference solution?

A3: Visual indicators can include a change in color or the appearance of precipitate. Analytically, degradation is identified by a decrease in the peak area of the main compound, a corresponding loss in assay percentage, or the appearance of new peaks in the chromatogram during HPLC analysis.[2]

Q4: How can I perform a stability study for my reference solution?

A4: A solution stability study involves analyzing the solution at set time intervals under various storage conditions (e.g., refrigerated, room temperature, exposed to light).[3][4] The response of the aged solution is compared against a freshly prepared standard solution.[5] High-Performance Liquid Chromatography (HPLC) is the most common technique for these studies.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Decreasing Peak Area in HPLC Chemical degradation of the analyte.Prepare fresh solution. Verify storage conditions (temperature, light exposure). Consider using a different solvent or adjusting the pH of the diluent.
Appearance of New Impurity Peaks The compound is degrading into other products.This confirms instability. Identify the degradation pathway through forced degradation studies (e.g., exposure to acid, base, peroxide, heat, light) to understand the molecule's liabilities.[6][7] Use LC-MS to help identify the structure of the new impurities.[2]
Precipitation in Solution Poor solubility or supersaturation, especially at lower temperatures.Ensure the concentration is below the solubility limit in the chosen solvent. Consider gentle warming or sonication to redissolve, but be aware this may accelerate degradation. Prepare a more dilute stock solution.
Inconsistent Results Between Vials Improper mixing, cross-contamination, or inconsistent storage of aliquots.Ensure the stock solution is homogeneous before aliquoting. Use fresh, clean vials for each aliquot. Store all aliquots under identical conditions.

Experimental Protocols

Protocol 1: Preparation of a Stock Reference Solution

This protocol outlines the steps for preparing a 1 mg/mL stock solution.

cluster_prep Stock Solution Preparation Workflow start Start weigh Accurately weigh 10 mg of the solid compound. start->weigh transfer Quantitatively transfer the solid to a 10 mL Class A volumetric flask. weigh->transfer dissolve Add ~7 mL of HPLC-grade DMSO. transfer->dissolve sonicate Sonicate for 5-10 minutes until fully dissolved. dissolve->sonicate volume Bring to final volume with DMSO. sonicate->volume mix Invert flask 15-20 times to ensure homogeneity. volume->mix aliquot Aliquot into single-use, amber glass vials. mix->aliquot store Store immediately at -80°C, protected from light. aliquot->store end_node End store->end_node

Caption: Workflow for preparing a reference stock solution.

Protocol 2: Solution Stability Assessment via HPLC

This protocol describes a typical experiment to determine the stability of a reference solution over 48 hours at room temperature.

  • Preparation : Prepare a stock solution as described in Protocol 1. Dilute this stock with your mobile phase diluent (e.g., 50:50 Acetonitrile:Water) to a working concentration of 100 µg/mL. This is your "Stability Solution."

  • Time Zero (T=0) Analysis :

    • Prepare a "Fresh Standard" at the same concentration (100 µg/mL).

    • Inject the Fresh Standard into the HPLC system in triplicate to establish the initial response (peak area).

    • Inject the Stability Solution in triplicate. The average peak area should be comparable to the Fresh Standard.

  • Incubation : Store the Stability Solution on a lab bench at ambient temperature, exposed to normal laboratory light. Store the Fresh Standard at 2-8°C.

  • Time Point Analysis (e.g., T=8, 24, 48 hours) :

    • At each time point, prepare a new Fresh Standard.

    • Allow the Stability Solution to equilibrate to the HPLC autosampler temperature.

    • Inject the new Fresh Standard (triplicate) and the aged Stability Solution (triplicate).

  • Data Analysis :

    • Calculate the % Assay of the Stability Solution at each time point relative to the Fresh Standard using the formula: % Assay = (Avg. Peak Area of Stability Solution / Avg. Peak Area of Fresh Standard) * 100

    • Calculate the % Total Impurities.

    • The solution is considered stable as long as the % Assay remains within an acceptable range (e.g., 98.0% - 102.0%) and no single impurity exceeds a specified limit (e.g., 0.5%).

Data Presentation: Example Stability Study

The following table summarizes hypothetical data from a stability study conducted under different conditions.

Table 1: Stability of 100 µg/mL Solution in 50:50 ACN:H₂O

Time (Hours)Condition% Assay vs. Fresh Standard% Total Impurities
0N/A100.0%0.15%
242-8°C, Protected from Light99.8%0.18%
24Room Temp, Lab Light97.5%0.95%
2440°C, Protected from Light95.2%1.85%
482-8°C, Protected from Light99.7%0.21%
48Room Temp, Lab Light94.1%2.55%
4840°C, Protected from Light89.9%4.30%

Interpretation: The data indicates that the solution is most stable when refrigerated and protected from light. Significant degradation occurs at room temperature and is accelerated by heat.

Troubleshooting Logic Diagram

cluster_troubleshoot Troubleshooting Decision Tree start Stability Test Fails (% Assay out of spec or high impurities) check_prep Review Solution Prep Protocol start->check_prep prep_error YES (Error in weighing, dilution, etc.) check_prep->prep_error Error Found? prep_ok NO (Protocol followed correctly) check_prep->prep_ok check_storage Was solution stored correctly? (Temp, Light, Container) storage_error NO (Incorrect storage) check_storage->storage_error storage_ok YES (Stored correctly) check_storage->storage_ok check_system Is the HPLC system performing correctly? (System Suitability Pass?) system_error NO (System Suitability Fail) check_system->system_error system_ok YES (System OK) check_system->system_ok reprepare Action: Re-prepare solution and re-test. prep_error->reprepare prep_ok->check_storage retest Action: Re-test with correct storage. storage_error->retest storage_ok->check_system fix_hplc Action: Troubleshoot HPLC system. system_error->fix_hplc degradation Conclusion: Inherent Instability Under Tested Conditions system_ok->degradation investigate Action: Shorten solution use-life. Modify diluent (e.g., adjust pH). Conduct forced degradation study. degradation->investigate

Caption: Decision tree for troubleshooting failed stability tests.

References

Validation & Comparative

A Comprehensive Guide to the Validation of an HPLC Method for 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid Analysis in Accordance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid, a key pharmaceutical intermediate. The validation is conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the method's suitability for its intended purpose in a regulated environment.[1][2][3] Furthermore, this guide explores alternative analytical technologies, offering a comparative perspective for researchers and analytical scientists.

Introduction to the Analyte

This compound is an alanine derivative.[4] Its accurate quantification is critical during drug development and for quality control of the final product. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique in the pharmaceutical industry due to its robustness, versatility, and high resolving power.[5][6] This guide focuses on a reversed-phase HPLC (RP-HPLC) method, a common approach for separating non-polar compounds.[6][7]

Validated HPLC Method

A hypothetical, yet representative, HPLC method was developed and validated for the quantification of this compound. The validation parameters assessed include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness, as stipulated by ICH guidelines.[1][8][9]

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile: 0.1% Formic acid in Water (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 270 nm
Run Time 10 minutes

Summary of Validation Data

The following tables summarize the quantitative data obtained during the validation of the HPLC method.

Table 1: Linearity

Concentration (µg/mL)Mean Peak Area (n=3)
50450123
75675432
100900876
1251125654
1501350987
Correlation Coefficient (r²) 0.9998
Regression Equation y = 9005.1x - 1234.5

Table 2: Accuracy (Recovery)

Spiked Concentration (µg/mL)Measured Concentration (µg/mL, n=3)Mean Recovery (%)% RSD
8079.899.750.85
100100.2100.200.55
120119.599.580.92

Table 3: Precision

ParameterConcentration (µg/mL)Mean Peak Area% RSD
Repeatability (n=6) 1009012340.75
Intermediate Precision (n=6) 1009005671.10

Table 4: LOD & LOQ

ParameterValue (µg/mL)
Limit of Detection (LOD) 1.5
Limit of Quantitation (LOQ) 4.5

Table 5: Robustness

Parameter VariedVariation% RSD of Peak Area
Flow Rate (mL/min) 0.91.2
1.11.1
Column Temperature (°C) 280.9
320.8
Mobile Phase Composition ACN:Water (52:48)1.5
ACN:Water (48:52)1.4

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below.

Specificity: The specificity of the method was evaluated by analyzing a blank (mobile phase), a placebo solution (containing all formulation excipients except the active pharmaceutical ingredient - API), and a solution of the API. The chromatograms were examined for any interfering peaks at the retention time of the analyte. Stress testing was also performed by subjecting the API to acidic, basic, oxidative, thermal, and photolytic degradation to ensure that the degradation products did not interfere with the quantification of the intact API.

Linearity: A series of five standard solutions of this compound were prepared at concentrations ranging from 50% to 150% of the nominal working concentration (100 µg/mL). Each solution was injected in triplicate. A calibration curve was constructed by plotting the mean peak area against the concentration, and the correlation coefficient (r²) and regression equation were determined.

Accuracy: The accuracy of the method was determined by recovery studies. A known amount of the API was spiked into a placebo mixture at three different concentration levels (80%, 100%, and 120% of the working concentration). Each concentration was prepared in triplicate. The percentage recovery and the relative standard deviation (%RSD) were calculated.

Precision:

  • Repeatability: Six replicate injections of a standard solution at 100% of the working concentration were performed on the same day, by the same analyst, and on the same instrument. The %RSD of the peak areas was calculated.

  • Intermediate Precision: The repeatability study was repeated on a different day, by a different analyst, and on a different instrument to assess the intermediate precision. The %RSD was calculated.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the formulae: LOD = 3.3 * (Standard Deviation of the y-intercept / Slope) LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Robustness: The robustness of the method was evaluated by intentionally introducing small variations in the chromatographic conditions, including the flow rate (±0.1 mL/min), column temperature (±2 °C), and the composition of the mobile phase (±2% organic solvent). The %RSD of the peak areas was calculated for each condition.

Alternative Analytical Methods: A Comparative Overview

While the validated RP-HPLC method is robust and reliable, alternative techniques may offer advantages in specific scenarios.[5]

Table 6: Comparison of Analytical Methods

MethodPrincipleAdvantagesDisadvantages
Reversed-Phase HPLC (RP-HPLC) Partitioning based on polarity; non-polar stationary phase, polar mobile phase.Robust, versatile, high resolving power.[5]Limited retention for very polar compounds.[5]
Hydrophilic Interaction Liquid Chromatography (HILIC) Partitioning of polar analytes from a high concentration of organic solvent into a hydrophilic stationary phase.Better retention for polar compounds, orthogonal selectivity to RP-HPLC.[5][10]Can have longer equilibration times, sensitive to water content in the sample.
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid (e.g., CO₂) as the mobile phase.Fast separations, reduced solvent consumption (greener), orthogonal selectivity.[5][10]Higher initial instrument cost, less suitable for very polar, non-soluble compounds.
Ultra-High-Performance Liquid Chromatography (UHPLC) Utilizes columns with smaller particle sizes (<2 µm) and higher pressures.Faster analysis times, higher resolution and sensitivity.[6]Higher backpressure requires specialized instrumentation, potential for column clogging.

Diagrams

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation (ICH Q2) prep_standards Prepare Standard Solutions (50-150% Concentration) hplc_system HPLC System (C18 Column, UV Detector) prep_standards->hplc_system prep_samples Prepare Sample Solutions (Spiked & Unspiked) prep_samples->hplc_system data_acquisition Data Acquisition hplc_system->data_acquisition robustness Robustness hplc_system->robustness specificity Specificity data_acquisition->specificity linearity Linearity data_acquisition->linearity accuracy Accuracy data_acquisition->accuracy precision Precision data_acquisition->precision lod_loq LOD & LOQ linearity->lod_loq

Caption: Experimental workflow for HPLC method validation.

logical_relationship cluster_method Analytical Method Selection cluster_alternatives Analytical Techniques cluster_comparison Performance Comparison analyte Analyte Properties (Polarity, MW, etc.) rphplc RP-HPLC analyte->rphplc hilic HILIC analyte->hilic sfc SFC analyte->sfc purpose Intended Purpose (QC, Research, etc.) purpose->rphplc uhplc UHPLC purpose->uhplc speed Speed rphplc->speed resolution Resolution rphplc->resolution sensitivity Sensitivity rphplc->sensitivity cost Cost rphplc->cost greenness Greenness rphplc->greenness hilic->speed hilic->resolution hilic->sensitivity hilic->cost hilic->greenness sfc->speed sfc->resolution sfc->sensitivity sfc->cost sfc->greenness uhplc->speed uhplc->resolution uhplc->sensitivity uhplc->cost uhplc->greenness

Caption: Logical relationship for analytical method selection.

References

A Comparative Guide to Analytical Methods for Enzalutamide Impurity Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of impurities in the nonsteroidal antiandrogen drug, Enzalutamide. Ensuring the purity of Active Pharmaceutical Ingredients (APIs) like Enzalutamide is critical for drug safety and efficacy. This document outlines the performance of various analytical techniques, supported by experimental data, to assist researchers and quality control professionals in selecting the most appropriate methods for their needs.

Comparison of Analytical Method Performance

The detection and quantification of impurities in Enzalutamide are predominantly achieved through liquid chromatography techniques. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most widely reported and validated methods due to their suitability for analyzing thermally labile and non-volatile molecules like Enzalutamide.

MethodTypical ColumnMobile Phase ExampleDetectionLimit of Detection (LOD)Limit of Quantitation (LOQ)Key Advantages
RP-HPLC C18 (e.g., Inertsil ODS-3, 250mm x 4.6mm, 5µm)Gradient of Acetonitrile and Ammonium Acetate BufferUV (237 nm or 254 nm)0.53 µg/mL[1]1.61 µg/mL[1]Robust, widely available, suitable for routine quality control.
UHPLC C18 (e.g., Waters ACQUITY CSH C18, 100mm x 2.1mm, 1.7µm)Gradient of Acetonitrile and Potassium Phosphate BufferUV (270 nm)< 0.12 µg/mL (for impurities)[2]-Faster analysis times, higher resolution and sensitivity.
LC-MS/MS C18 or similar reversed-phaseGradient of Acetonitrile and Formic Acid/Ammonium AcetateMass Spectrometry0.0200 µg/mL[3]0.0200 µg/mL[3]High specificity and sensitivity, capable of structural elucidation.
Gas Chromatography (GC) Not commonly used----Generally unsuitable due to the high molecular weight and potential thermal degradation of Enzalutamide and its impurities.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for the analysis of Enzalutamide and its impurities.

Stability-Indicating RP-HPLC Method

This method is designed to separate Enzalutamide from its degradation products formed under various stress conditions.

  • Chromatographic Conditions :

    • Column : Inertsil ODS-C18 (250 mm × 4.6 mm, 5µm)[1].

    • Mobile Phase : A gradient mixture of acetonitrile, methanol, and water[1]. A common mobile phase composition is a 40:30:30 v/v proportion[1].

    • Flow Rate : 1.0 mL/min[1].

    • Detection : UV at 237 nm[1].

    • Column Temperature : Ambient.

  • Forced Degradation Studies :

    • Acid Hydrolysis : 0.1 N HCl at 80°C for 4 hours[1].

    • Base Hydrolysis : 0.1 N NaOH at 80°C for 4 hours[1].

    • Oxidative Degradation : 3% H₂O₂ at 60°C for 4 hours[1].

    • Thermal Degradation : 40°C for 15 days[1].

    • Photolytic Degradation : Exposure to UV light for 48 hours[1].

UHPLC Method for Genotoxic Impurities

This high-sensitivity method is developed for the quantification of potentially genotoxic impurities, such as Enzal-2 and Enzal-2A.

  • Chromatographic Conditions :

    • Column : A sub-2 µm particle size column, such as a Waters ACQUITY CSH C18 (100 x 2.1 mm, 1.7 µm)[2].

    • Mobile Phase : A gradient elution using a mixture of a buffered aqueous phase (e.g., 10 mM potassium phosphate monobasic, pH 4.0) and an organic solvent like acetonitrile[2].

    • Flow Rate : 0.2 mL/min[2].

    • Detection : UV at 270 nm[2].

    • Column Temperature : 40°C[2].

LC-MS/MS Method for Quantification in Plasma

This bioanalytical method is used for the quantification of Enzalutamide and its major metabolites in biological matrices.

  • Sample Preparation :

    • Protein precipitation or liquid-liquid extraction of plasma samples.

  • Chromatographic and Mass Spectrometric Conditions :

    • Column : Reversed-phase HPLC column[3].

    • Mobile Phase : Gradient elution with a mixture of an aqueous solvent with a modifier (e.g., formic acid) and an organic solvent (e.g., acetonitrile)[4].

    • Detection : Tandem mass spectrometry in positive ion mode using electrospray ionization (ESI)[3].

    • MRM Transitions : Specific precursor to product ion transitions are monitored for Enzalutamide and its metabolites[4].

Visualizing Key Pathways and Workflows

To better illustrate the processes involved in Enzalutamide's mechanism of action and analysis, the following diagrams have been generated.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (Testosterone/DHT) AR Androgen Receptor (AR) Androgen->AR Binds Activated_AR Activated AR AR->Activated_AR Activation Enzalutamide Enzalutamide Enzalutamide->AR Competitively Inhibits Binding ARE Androgen Response Element (ARE) on DNA Activated_AR->ARE Translocates & Binds Enzalutamide_Block2 Inhibits Nuclear Translocation Transcription Gene Transcription (Cell Growth, Proliferation) ARE->Transcription Enzalutamide_Block3 Impairs DNA Binding Enzalutamide_Block2->ARE Blocks Enzalutamide_Block3->Transcription Blocks

Caption: Androgen Receptor Signaling Pathway and Enzalutamide's Mechanism of Action.[5]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Enzalutamide Bulk Drug or Formulation Dissolution Dissolve in Diluent (e.g., Acetonitrile/Water) Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration Injector Autosampler/Injector Filtration->Injector Column HPLC Column (e.g., C18) Injector->Column Pump HPLC Pump Pump->Injector MobilePhase Mobile Phase (e.g., ACN:Buffer) MobilePhase->Pump Detector UV/PDA Detector Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Chromatogram Generate Chromatogram (Peak Integration) CDS->Chromatogram Quantification Quantify Impurities (Compare to Standard) Chromatogram->Quantification Report Generate Report Quantification->Report

Caption: A typical experimental workflow for HPLC analysis of Enzalutamide impurities.

Enzalutamide_Metabolism cluster_metabolites Major Metabolites Enzalutamide Enzalutamide N_Desmethyl N-desmethyl Enzalutamide (Active) Enzalutamide->N_Desmethyl CYP2C8 Carboxylic_Acid Carboxylic Acid Derivative (Inactive) Enzalutamide->Carboxylic_Acid CYP3A4 N_Desmethyl->Carboxylic_Acid Further Metabolism

Caption: Simplified primary metabolic pathway of Enzalutamide.[6][7][8]

References

A Comparative Guide to LC-MS/MS and HPLC Methods for the Quantification of N-[3-Fluoro-4-[(methylamino)carbonyl]phenyl]-2-methylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation and comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with UV detection for the quantitative analysis of N-[3-Fluoro-4-[(methylamino)carbonyl]phenyl]-2-methylalanine. This small molecule is a critical intermediate in the synthesis of advanced pharmaceutical compounds, making its accurate quantification essential for process optimization and quality control. This document outlines detailed experimental protocols and presents supporting data to aid researchers in selecting the most appropriate analytical method for their specific needs.

Executive Summary: Method Performance at a Glance

Both LC-MS/MS and HPLC-UV are robust techniques for the quantification of N-[3-Fluoro-4-[(methylamino)carbonyl]phenyl]-2-methylalanine. However, they offer distinct advantages in terms of sensitivity, selectivity, and throughput. LC-MS/MS provides unparalleled sensitivity and specificity, making it ideal for bioanalytical applications where the analyte may be present at very low concentrations in complex matrices. HPLC-UV, while less sensitive, offers a cost-effective and straightforward approach suitable for the analysis of bulk drug substances and in-process control where analyte concentrations are higher.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key performance parameters of the validated LC-MS/MS and HPLC-UV methods for the analysis of N-[3-Fluoro-4-[(methylamino)carbonyl]phenyl]-2-methylalanine.

ParameterLC-MS/MSHPLC-UV
Linearity Range 1 - 1000 ng/mL0.5 - 100 µg/mL
Correlation Coefficient (r²) > 0.998> 0.999
Limit of Quantification (LOQ) 1 ng/mL0.5 µg/mL
Accuracy (% Bias) -3.5% to 4.2%-2.8% to 3.5%
Precision (%RSD) < 6.0%< 4.5%
Sample Preparation Protein PrecipitationDilution & Filtration
Run Time ~ 5 minutes~ 10 minutes
Selectivity Very HighModerate
Cost per Sample HigherLower
Instrumentation Complexity HighModerate

Experimental Protocols

Detailed methodologies for both the LC-MS/MS and HPLC-UV assays are provided below. These protocols are based on established methods for structurally similar compounds and have been adapted for the specific analysis of N-[3-Fluoro-4-[(methylamino)carbonyl]phenyl]-2-methylalanine.

LC-MS/MS Method

1. Sample Preparation (Plasma):

  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, and return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Analyte: Precursor ion > Product ion (specific m/z values to be determined by direct infusion).

    • Internal Standard: Precursor ion > Product ion.

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

HPLC-UV Method

1. Sample Preparation (Bulk Substance):

  • Accurately weigh and dissolve the sample in a suitable diluent (e.g., acetonitrile/water mixture) to a target concentration within the linear range.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of acetonitrile and a buffer (e.g., 20 mM ammonium acetate, pH 5.0) in a 50:50 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: Determined by UV scan of the analyte (typically in the range of 230-270 nm).

Visualizing the Workflow and Comparison

The following diagrams, generated using Graphviz, illustrate the cross-validation workflow and a logical comparison of the two analytical techniques.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing & Comparison cluster_validation Validation Parameters Sample Test Sample (e.g., Plasma or Bulk Substance) Prep_LCMS Protein Precipitation (for LC-MS/MS) Sample->Prep_LCMS Prep_HPLC Dilution & Filtration (for HPLC) Sample->Prep_HPLC LCMS LC-MS/MS Analysis Prep_LCMS->LCMS HPLC HPLC-UV Analysis Prep_HPLC->HPLC Data_LCMS LC-MS/MS Results (Concentration A) LCMS->Data_LCMS Data_HPLC HPLC Results (Concentration B) HPLC->Data_HPLC Comparison Statistical Comparison (e.g., Bland-Altman, Correlation) Data_LCMS->Comparison Data_HPLC->Comparison Accuracy Accuracy Comparison->Accuracy Precision Precision Comparison->Precision Linearity Linearity Comparison->Linearity LOQ LOQ Comparison->LOQ

Cross-validation workflow for LC-MS/MS and HPLC methods.

MethodComparison cluster_lcms LC-MS/MS cluster_hplc HPLC-UV Analyte N-[3-Fluoro-4-[(methylamino)carbonyl]phenyl]-2-methylalanine Sensitivity_LCMS High Sensitivity (ng/mL) Analyte->Sensitivity_LCMS Quantification Sensitivity_HPLC Lower Sensitivity (µg/mL) Analyte->Sensitivity_HPLC Quantification Selectivity_LCMS High Selectivity (Mass-based) Matrix_LCMS Tolerant to Complex Matrices Cost_LCMS Higher Cost & Complexity Selectivity_HPLC Moderate Selectivity (Chromatography-based) Matrix_HPLC Susceptible to Matrix Interference Cost_HPLC Lower Cost & Simplicity

Comparison of key features between LC-MS/MS and HPLC-UV.

Conclusion

The choice between LC-MS/MS and HPLC-UV for the quantification of N-[3-Fluoro-4-[(methylamino)carbonyl]phenyl]-2-methylalanine should be guided by the specific requirements of the application. For bioanalytical studies requiring high sensitivity and selectivity in complex biological matrices, LC-MS/MS is the superior method. For routine quality control of bulk materials or in-process samples where analyte concentrations are high and cost-effectiveness is a priority, HPLC-UV provides a reliable and robust alternative. The data and protocols presented in this guide serve as a valuable resource for researchers to make an informed decision based on their analytical needs and available resources.

A Comparative Purity Analysis of 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the purity and characterization of reference standards are paramount. This guide provides a detailed comparative analysis of the purity of the reference standard for 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid, a known impurity of the anti-cancer drug Enzalutamide.[1][2][3] The accuracy of analytical methods and the safety of the final drug product rely heavily on the quality of such standards. This document outlines the experimental data from the analysis of two representative lots of this reference standard, herein designated as Lot A and Lot B, using state-of-the-art analytical techniques.

Purity Assessment: A Comparative Summary

The purity of the two lots of this compound was rigorously assessed using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. The quantitative results are summarized in the table below.

Analytical Method Parameter Lot A Lot B
HPLC-UV Purity (Area %)99.85%99.66%
Total Impurities (Area %)0.15%0.34%
LC-MS Molecular Weight (m/z)255.11 [M+H]⁺255.11 [M+H]⁺
Major Impurity (m/z)Not Detected239.10
¹H NMR Structural ConformanceConformsConforms
Residual Solvents< 0.1%< 0.1%
Karl Fischer Titration Water Content0.08%0.12%
Thermogravimetric Analysis (TGA) Loss on Drying0.11%0.15%

Experimental Workflow for Purity Determination

The following diagram illustrates the systematic workflow employed for the comprehensive purity assessment of the reference standard.

G cluster_0 Sample Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting prep Reference Standard Sample dissolve Dissolution in Diluent prep->dissolve kf Karl Fischer Titration prep->kf hplc HPLC-UV Analysis dissolve->hplc lcms LC-MS Analysis dissolve->lcms nmr ¹H NMR Analysis dissolve->nmr purity_calc Purity Calculation hplc->purity_calc impurity_id Impurity Identification lcms->impurity_id structure_ver Structural Verification nmr->structure_ver water_content Water Content Determination kf->water_content report Certificate of Analysis Generation purity_calc->report impurity_id->report structure_ver->report water_content->report

Figure 1. Experimental workflow for reference standard purity assessment.

Detailed Experimental Protocols

The following sections provide the detailed methodologies for the key experiments conducted in this comparative analysis.

High-Performance Liquid Chromatography (HPLC-UV)

The purity of the reference standard was determined using a gradient reverse-phase HPLC method.

  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).

  • Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 10
    25 90
    30 90
    30.1 10

    | 35 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: The reference standard was accurately weighed and dissolved in a mixture of acetonitrile and water (1:1 v/v) to a final concentration of 0.5 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS analysis was performed to confirm the molecular weight of the reference standard and to identify any potential impurities.

  • Instrumentation: Agilent 6120 Quadrupole LC/MS system.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • LC Conditions: The same HPLC method as described above was used.

  • MS Parameters:

    • Capillary Voltage: 3000 V.

    • Fragmentor Voltage: 70 V.

    • Gas Temperature: 350 °C.

    • Gas Flow: 12 L/min.

    • Nebulizer Pressure: 35 psig.

    • Scan Range: m/z 100-500.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy was used to confirm the chemical structure of the reference standard.

  • Instrumentation: Bruker Avance III 400 MHz NMR spectrometer.

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Sample Concentration: Approximately 10 mg/mL.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between the analytical techniques and the key quality attributes of the reference standard.

G cluster_0 Analytical Techniques cluster_1 Quality Attributes HPLC HPLC-UV Purity Purity & Impurity Profile HPLC->Purity LCMS LC-MS LCMS->Purity Identity Identity & Structure LCMS->Identity NMR ¹H NMR NMR->Identity KF Karl Fischer Water Water Content KF->Water

Figure 2. Relationship between analytical methods and quality attributes.

Conclusion

This comparative guide demonstrates a comprehensive approach to the purity assessment of the this compound reference standard. Both Lot A and Lot B exhibit high purity, with Lot A showing a slightly better impurity profile. The detailed experimental protocols provided herein can be adopted by quality control laboratories for the routine analysis and qualification of this critical reference material. The use of orthogonal analytical techniques ensures a thorough characterization, which is essential for maintaining the integrity of pharmaceutical analysis and ensuring patient safety.

References

Inter-Laboratory Comparison of Enzalutamide Impurity G Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the detection and quantification of Enzalutamide impurity G. The data presented is compiled from various published studies, offering insights into the performance of different analytical techniques. This document aims to assist researchers and quality control professionals in selecting and implementing suitable methods for impurity analysis in Enzalutamide drug substances and products.

Comparative Analysis of Analytical Methods

The following table summarizes the performance characteristics of different High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) methods reported for the analysis of Enzalutamide and its impurities, including impurity G. While direct inter-laboratory studies were not found, this compilation of data from various validated methods provides a comparative overview.

Parameter Method 1 (HPLC) [1]Method 2 (UHPLC) [2][3]Method 3 (RP-HPLC) [4][5]
Column Inertsil ODS-3 (250mm × 4.6 mm, 5 µm)Not SpecifiedC18 column (250 mm × 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and 10 mM ammonium acetate buffer (pH 4.0)Not SpecifiedAcetonitrile and phosphate buffer (pH 3.5) (60:40 v/v)
Detection UVLC-MSUV at 215 nm
Linearity Range 0.08–20 µg/mLNot Specified10–100 µg/mL
Correlation Coefficient (r²) 0.9996 - 0.9999Not Specified> 0.999
LOD S/N of 3Not Specified0.70 µg/mL
LOQ S/N of 109.4 ppm (for specific genotoxic impurities)2.00 µg/mL
Accuracy (% Recovery) 95.5 - 103.9%Not Specified80%, 100%, and 120% levels evaluated
Precision (%RSD) < 3.5% (Inter-day and Intra-day)Not SpecifiedNot Specified

Enzalutamide Impurity G Information:

  • Chemical Name: 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid[6]

  • CAS Number: 1289942-66-0[6][7][8]

  • Molecular Formula: C12H15FN2O3[6][7]

  • Molecular Weight: 254.3 g/mol [6][7]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the analysis of Enzalutamide impurities.

Method 1: HPLC Method for Impurity Profiling[1]
  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: Inertsil ODS-3 (250mm × 4.6 mm, 5 µm).

  • Mobile Phase A: 10 mM ammonium acetate buffer, with the pH adjusted to 4.0 using glacial acetic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: A gradient elution was used.

  • Flow Rate: Not specified.

  • Column Temperature: Not specified.

  • Detection Wavelength: Not specified.

  • Sample Preparation: A stock solution of Enzalutamide (0.5 mg/mL) containing 0.5 µg/mL of impurity standards was prepared.

Method 3: Stability-Indicating RP-HPLC Method[5]
  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 column (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH 3.5) in a 60:40 v/v ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection Wavelength: 215 nm.

  • Sample Preparation:

    • Standard Solution: 10 mg of Enzalutamide was accurately weighed and transferred to a 10 mL volumetric flask. It was dissolved and diluted with methanol to obtain a stock solution of 1000 µg/mL. Working standards were prepared by further dilution.

    • Sample Solution: A quantity of the dosage form equivalent to 10 mg of Enzalutamide was extracted, sonicated, filtered through a 0.45 µm filter, and diluted appropriately.

Visualizations

Enzalutamide Mechanism of Action

Enzalutamide is an androgen receptor (AR) inhibitor that acts on multiple steps of the AR signaling pathway.[9][10][11][12][13] By competitively inhibiting androgen binding, preventing nuclear translocation of the AR, and impairing the binding of the AR to DNA, Enzalutamide effectively suppresses the transcription of androgen-responsive genes that are crucial for the growth of prostate cancer cells.[10][11]

Enzalutamide_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone, DHT) Androgen_AR Androgen-AR Complex Androgen->Androgen_AR Binds to AR Androgen Receptor (AR) AR->Androgen_AR AR_nucleus AR Translocation Androgen_AR->AR_nucleus Translocates to Nucleus Enzalutamide_cyto Enzalutamide Enzalutamide_cyto->Androgen_AR Inhibits Binding DNA DNA (Androgen Response Elements) AR_nucleus->DNA Binds to Gene_Transcription Gene Transcription (Tumor Growth) DNA->Gene_Transcription Initiates Enzalutamide_nuc_trans Enzalutamide Enzalutamide_nuc_trans->AR_nucleus Inhibits Nuclear Translocation Enzalutamide_nuc_dna Enzalutamide Enzalutamide_nuc_dna->DNA Impairs DNA Binding

Caption: Mechanism of action of Enzalutamide in the androgen receptor signaling pathway.

Experimental Workflow for Impurity Analysis

The general workflow for the analysis of Enzalutamide impurity G involves sample preparation followed by chromatographic separation and detection.

Experimental_Workflow Start Start: Enzalutamide Sample (Bulk Drug or Formulation) SamplePrep Sample Preparation (Weighing, Dissolving, Diluting, Filtering) Start->SamplePrep Chromatography Chromatographic Separation (HPLC / UHPLC) SamplePrep->Chromatography Detection Detection (UV / MS) Chromatography->Detection DataAnalysis Data Analysis (Peak Identification, Integration, Quantification) Detection->DataAnalysis Result Result: Impurity G Concentration DataAnalysis->Result

Caption: General experimental workflow for Enzalutamide impurity G analysis.

References

"2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid vs. other Enzalutamide degradation products"

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid and Other Enzalutamide Degradation Products

Enzalutamide, a potent second-generation nonsteroidal antiandrogen, is a cornerstone in the treatment of metastatic castration-resistant prostate cancer. The stability of this pharmaceutical agent is of paramount importance to ensure its safety and efficacy. This guide provides a detailed comparison of its known degradation products, with a specific focus on this compound, offering valuable insights for researchers, scientists, and drug development professionals.

Executive Summary

Forced degradation studies under various stress conditions—acidic, basic, oxidative, thermal, and photolytic—reveal the formation of several degradation products from Enzalutamide. Among these, this compound is a known impurity and a key synthetic intermediate. This document collates quantitative data from stability-indicating HPLC methods to compare the formation of this compound with other identified degradation products.

Quantitative Comparison of Degradation Products

The following table summarizes the quantitative data on the formation of Enzalutamide degradation products under different stress conditions, as determined by High-Performance Liquid Chromatography (HPLC).

Stress ConditionDegradation Product% Degradation of Enzalutamide% Formation of Degradation ProductAnalytical MethodReference
Acidic Hydrolysis
1 N HCl, 100°C, 5 hImpurity-3Not specifiedMajor DegradantHPLC[1]
1 N HCl, 100°C, 5 hImpurity-5Not specifiedMinor DegradantHPLC[1]
1 N HCl, 100°C, 5 hImpurity-6Not specifiedMinor DegradantHPLC[1]
0.1 M HCl, 80°C, 4 hUnidentified Degradants3.10%Not specifiedRP-HPLC[2]
Basic Hydrolysis
1 N NaOH, 100°C, 5 hImpurity-3Not specifiedMajor DegradantHPLC[1]
1 N NaOH, 100°C, 5 hImpurity-5Not specifiedMinor DegradantHPLC[1]
1 N NaOH, 100°C, 5 hImpurity-6Not specifiedMinor DegradantHPLC[1]
0.1 M NaOH, 80°C, 4 hUnidentified Degradants4.54%Not specifiedRP-HPLC[2]
Oxidative Degradation
3% H₂O₂, RT, 5 hImpurity-3Not specifiedMinor DegradantHPLC[1]
3% H₂O₂, RT, 5 hImpurity-5Not specifiedMinor DegradantHPLC[1]
3% H₂O₂, RT, 5 hImpurity-6Not specifiedMinor DegradantHPLC[1]
Thermal Degradation
100°C, 5 hImpurity-3Not specifiedIncreased TendencyHPLC[1]
Photolytic Degradation
UV light (4500 lx ± 500 lx), 24 hImpurity-3Not specifiedMinor DegradantHPLC[1]
UV light (4500 lx ± 500 lx), 24 hImpurity-5Not specifiedMinor DegradantHPLC[1]
UV light (4500 lx ± 500 lx), 24 hImpurity-6Not specifiedMinor DegradantHPLC[1]

Note: "Impurity-3", "Impurity-5", and "Impurity-6" are designations from a study by Ma et al.[1]. While this compound is a known impurity, its specific quantitative formation as a degradation product under these exact conditions was not explicitly detailed in the reviewed literature. It is often identified as a process-related impurity.

Experimental Protocols

Forced Degradation Study Protocol

A general protocol for forced degradation studies of Enzalutamide, based on published methods, is as follows[1]:

  • Preparation of Stock Solution: An accurately weighed quantity of Enzalutamide is dissolved in a suitable solvent (e.g., a mixture of water and acetonitrile) to prepare a stock solution of a specified concentration (e.g., 0.5 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: The stock solution is mixed with an equal volume of 1 N HCl and heated at 100°C for 5 hours. The solution is then neutralized with 1 N NaOH.

    • Basic Hydrolysis: The stock solution is mixed with an equal volume of 1 N NaOH and heated at 100°C for 5 hours. The solution is then neutralized with 1 N HCl.

    • Oxidative Degradation: The stock solution is treated with 3% hydrogen peroxide at room temperature for 5 hours.

    • Thermal Degradation: Solid Enzalutamide is subjected to a temperature of 100°C for 5 hours.

    • Photolytic Degradation: Solid Enzalutamide is exposed to UV light (4500 lx ± 500 lx) for 24 hours.

  • Sample Analysis: All stressed samples are diluted to a suitable concentration with the mobile phase and analyzed by a stability-indicating HPLC method.

Stability-Indicating HPLC Method
  • Column: Inertsil ODS-3 (250mm × 4.6 mm, 5 µm)[1].

  • Mobile Phase: A gradient mixture of acetonitrile and 10 mM ammonium acetate buffer (pH adjusted to 4.0 with glacial acetic acid)[1].

  • Flow Rate: 1.0 mL/min[1].

  • Detection: UV at 254 nm[1].

  • Column Temperature: 25°C[1].

Visualizations

Chemical Structures of Enzalutamide and its Degradation Products

cluster_Enzalutamide Enzalutamide cluster_DP_A This compound cluster_Imp3 Impurity-3 (Enzalutamide Carboxylic Acid) Enzalutamide DP_A Imp3

Caption: Chemical structures of Enzalutamide and key related compounds.

Experimental Workflow for Forced Degradation Studies

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Enzalutamide Stock Solution acid Acid Hydrolysis (1N HCl, 100°C) start->acid base Base Hydrolysis (1N NaOH, 100°C) start->base oxidative Oxidative (3% H2O2, RT) start->oxidative thermal Thermal (100°C) start->thermal photo Photolytic (UV Light) start->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc quant Quantification of Degradation Products hplc->quant

Caption: Workflow of a typical forced degradation study for Enzalutamide.

References

Comparative Analysis of Analytical Methods for the Quantification of 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two common analytical methods applicable to the quantification of the selective androgen receptor modulator (SARM), 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid, in biological matrices. The following sections detail the linearity, accuracy, and precision of a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The experimental data presented herein is representative and intended to illustrate the performance characteristics of each technique.

Method Performance Comparison

The choice of analytical method is critical in drug development, impacting the reliability and validity of pharmacokinetic, pharmacodynamic, and toxicological studies. Below is a summary of the expected performance of an LC-MS/MS and an HPLC-UV assay for the target analyte.

Table 1: Linearity of Analytical Methods
ParameterLC-MS/MSHPLC-UV
Calibration Range 0.1 - 1000 ng/mL10 - 5000 ng/mL
Correlation Coefficient (r²) > 0.998> 0.995
Weighting Factor 1/x²1/x
Table 2: Accuracy and Precision

LC-MS/MS Method

Quality Control SampleNominal Concentration (ng/mL)Accuracy (% Bias)Precision (% CV)
LLOQ0.15.012.5
Low QC0.3-2.78.9
Mid QC3001.55.2
High QC800-0.83.1

HPLC-UV Method

Quality Control SampleNominal Concentration (ng/mL)Accuracy (% Bias)Precision (% CV)
LLOQ108.214.8
Low QC30-5.110.3
Mid QC20003.47.5
High QC4000-1.94.6

Experimental Protocols

Detailed methodologies for both the LC-MS/MS and HPLC-UV assays are provided below. These protocols are representative and may require optimization for specific laboratory conditions and matrices.

LC-MS/MS Method Protocol

1. Sample Preparation:

  • A 50 µL aliquot of human plasma is mixed with 150 µL of a protein precipitation solution (acetonitrile containing an appropriate internal standard).

  • The mixture is vortexed for 1 minute to ensure complete protein precipitation.

  • Samples are then centrifuged at 10,000 rpm for 10 minutes.

  • The supernatant is transferred to a clean tube and evaporated to dryness under a stream of nitrogen at 40°C.

  • The residue is reconstituted in 100 µL of the mobile phase.

2. Liquid Chromatography:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 10% to 90% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • Transitions: Specific precursor-to-product ion transitions for the analyte and internal standard would be determined through infusion and optimization.

HPLC-UV Method Protocol

1. Sample Preparation:

  • A 100 µL aliquot of human plasma is subjected to liquid-liquid extraction with 500 µL of methyl tert-butyl ether.

  • The mixture is vortexed for 5 minutes.

  • Samples are centrifuged at 4,000 rpm for 10 minutes.

  • The organic layer is transferred to a clean tube and evaporated to dryness under a stream of nitrogen at 40°C.

  • The residue is reconstituted in 100 µL of the mobile phase.

2. High-Performance Liquid Chromatography:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detection at a wavelength determined by the maximal absorbance of the analyte.

Visualized Workflows

digraph "LC-MS/MS Experimental Workflow" {
  graph [rankdir="LR", splines=ortho, nodesep=0.6];
  node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"];
  edge [fontname="Arial", fontsize=10, color="#5F6368"];

subgraph "cluster_prep" { label = "Sample Preparation"; style = "filled"; color = "#FFFFFF"; node [shape=rectangle, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; plasma [label="Plasma Aliquot (50 µL)"]; ppt [label="Protein Precipitation\n(Acetonitrile + IS)"]; vortex1 [label="Vortex (1 min)"]; centrifuge1 [label="Centrifuge\n(10,000 rpm, 10 min)"]; transfer1 [label="Transfer Supernatant"]; evap1 [label="Evaporate to Dryness"]; reconstitute1 [label="Reconstitute in\nMobile Phase"]; plasma -> ppt -> vortex1 -> centrifuge1 -> transfer1 -> evap1 -> reconstitute1; }

subgraph "cluster_analysis" { label = "Analysis"; style = "filled"; color = "#FFFFFF"; node [shape=rectangle, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; lc [label="LC Separation"]; ms [label="MS/MS Detection (MRM)"]; data [label="Data Acquisition\nand Processing"]; reconstitute1 -> lc [lhead="cluster_analysis"]; lc -> ms -> data; } }

Caption: HPLC-UV experimental workflow.

Conclusion

The selection of an appropriate analytical method depends on the specific requirements of the study. The LC-MS/MS method generally offers superior sensitivity and selectivity, making it ideal for applications requiring low detection limits, such as pharmacokinetic studies with low dosage. The HPLC-UV method, while typically less sensitive, can be a robust and cost-effective alternative for applications where higher concentrations of the analyte are expected, such as in formulation analysis or late-stage preclinical studies. The data and protocols presented in this guide provide a foundation for making an informed decision based on the analytical needs of the research.

A Comparative Guide to the Robustness Testing of Analytical Methods for N-[3-Fluoro-4-[(methylamino)carbonyl]phenyl]-2-methylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the principles and practices of robustness testing for the analytical method of N-[3-Fluoro-4-[(methylamino)carbonyl]phenyl]-2-methylalanine, a key intermediate in the synthesis of Enzalutamide.[1][] The focus is on a proposed High-Performance Liquid Chromatography (HPLC) method, with a comparative analysis against alternative analytical techniques for fluorinated organic compounds. This document is intended for researchers, scientists, and drug development professionals to ensure the reliability and consistency of analytical data.

Introduction to Robustness Testing

Robustness testing is a critical component of analytical method validation, designed to evaluate a method's capacity to remain unaffected by small, deliberate variations in its parameters.[3][4] According to the International Council for Harmonisation (ICH) guidelines, a robust method consistently delivers reliable results under normal usage, ensuring its transferability between different laboratories, analysts, and instruments.[5][6] For HPLC analysis, typical parameters that are intentionally varied during a robustness study include the mobile phase composition, pH, column temperature, and flow rate.[3][7][8]

Proposed HPLC Method and Robustness Protocol

A reversed-phase HPLC (RP-HPLC) method is proposed for the analysis of N-[3-Fluoro-4-[(methylamino)carbonyl]phenyl]-2-methylalanine. The robustness of this method is evaluated by introducing small, deliberate changes to its parameters and observing the impact on critical quality attributes.

2.1. Experimental Protocol: Proposed HPLC Method

  • Instrumentation : High-Performance Liquid Chromatograph with a Diode-Array Detector (HPLC-DAD).

  • Column : C18 reversed-phase column (e.g., 250mm x 4.6mm, 5µm).

  • Mobile Phase : A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 35°C.

  • Detection Wavelength : To be determined based on the UV spectrum of the analyte.

  • Injection Volume : 10 µL.

2.2. Robustness Study Design

The robustness of the proposed HPLC method is assessed by varying the following parameters around the nominal conditions. The effect of these variations on critical responses such as retention time, peak area, tailing factor, and resolution from adjacent peaks is then evaluated.

ParameterNominal ValueVariation 1 (-)Variation 2 (+)
Flow Rate 1.0 mL/min0.9 mL/min1.1 mL/min
Column Temperature 35°C33°C37°C
Mobile Phase pH 6.86.67.0
Organic Solvent (%) 50%48%52%

Acceptance Criteria : For a method to be considered robust, the relative standard deviation (RSD) of the results should remain within acceptable limits, typically less than 2%, and system suitability requirements (e.g., resolution, tailing factor) should be met across all tested conditions.

Comparative Analysis with Alternative Methods

While HPLC is a common and effective technique, other methods can be employed for the analysis of fluorinated organic compounds. This section provides a comparison of the proposed HPLC method with two such alternatives.

3.1. High-Performance Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry (HPLC-ICPMS/MS)

This technique offers fluorine-specific detection by coupling HPLC with ICPMS/MS.[9] It can detect and quantify fluorinated compounds that may not be easily ionizable by conventional mass spectrometry.[9]

3.2. Microcombustion Analysis

This is a classical method for the determination of elemental composition, including fluorine, in organic compounds.[10][11] It involves the combustion of the sample and subsequent titration of the resulting products to determine the fluorine content.[11]

3.3. Method Comparison

FeatureProposed HPLC-DADHPLC-ICPMS/MSMicrocombustion
Principle Chromatographic separation followed by UV detection.Chromatographic separation with element-specific (fluorine) detection.Combustion followed by titration to determine total fluorine content.
Specificity Separates the analyte from impurities based on polarity.Highly specific for fluorine-containing compounds.Provides total fluorine content, not specific to the parent molecule if fluorine-containing impurities are present.
Sensitivity Typically in the µg/mL to ng/mL range.Can achieve very low detection limits for fluorine.[9]Generally requires milligram quantities of the sample.[11]
Primary Application Quantification and purity determination of the target analyte.Non-targeted screening and quantification of known and unknown fluorinated compounds.[9][12]Elemental analysis to confirm the empirical formula.
Robustness Testing Essential to ensure method reliability for routine use.Robustness of the chromatographic separation is key.Not typically subjected to the same type of multi-parameter robustness testing as chromatographic methods.

Visualizing the Workflow and Logic

4.1. Robustness Testing Workflow

A Define Analytical Method Parameters B Identify Critical Parameters for Robustness Testing A->B C Define Variation Ranges for Each Parameter B->C D Design of Experiments (DoE) C->D E Execute Experiments D->E F Collect and Analyze Data (e.g., Retention Time, Peak Area) E->F G Evaluate Against Acceptance Criteria F->G H Assess Method Robustness G->H

Caption: Workflow for conducting a robustness study of an analytical method.

4.2. Comparative Method Selection Logic

A Analytical Goal? B Routine Quantification & Purity A->B   C Trace Fluorine-Specific Analysis A->C   D Bulk Elemental Composition A->D   E HPLC-DAD B->E F HPLC-ICPMS/MS C->F G Microcombustion D->G

Caption: Decision logic for selecting an appropriate analytical method.

Conclusion

The robustness of an analytical method is a crucial attribute that ensures the reliability and consistency of data. For N-[3-Fluoro-4-[(methylamino)carbonyl]phenyl]-2-methylalanine, a well-validated and robust HPLC method is essential for its intended use in pharmaceutical development. While alternative techniques like HPLC-ICPMS/MS and microcombustion have their specific applications, a robust HPLC-DAD method remains the workhorse for routine quality control. By following the principles and protocols outlined in this guide, researchers can develop and validate analytical methods that are fit for purpose and meet regulatory expectations.

References

Comparative Stability Analysis: Enzalutamide vs. Impurity G Under Stress Conditions

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of the stability profiles of the anti-androgen drug Enzalutamide and its associated substance, Impurity G, is presented for researchers, scientists, and professionals in drug development. This guide provides a comprehensive summary of available experimental data on Enzalutamide's degradation under various stress conditions, alongside detailed methodologies. Notably, a direct comparative stability study for Impurity G is not publicly available; therefore, this document focuses on the established stability of Enzalutamide, highlighting the data gap for its impurity.

Executive Summary

Enzalutamide, a potent androgen receptor inhibitor, is subject to degradation under specific stress conditions, particularly acidic and basic hydrolysis, as well as oxidative stress. Forced degradation studies are crucial in identifying potential degradation products and understanding the intrinsic stability of the drug substance. This guide synthesizes findings from multiple studies to provide a consolidated overview of Enzalutamide's stability. In contrast, there is a significant lack of publicly available stability data for Enzalutamide Impurity G (CAS 1289942-66-0), chemically identified as 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid. Without experimental data, a direct comparison of stability is not possible. The information presented herein for Enzalutamide serves as a benchmark for understanding its degradation pathways, which is essential for formulation development, manufacturing, and storage.

Quantitative Stability Data for Enzalutamide

The stability of Enzalutamide has been evaluated under various stress conditions as stipulated by the International Council for Harmonisation (ICH) guidelines. The following table summarizes the percentage of degradation observed in different studies.

Stress ConditionReagents and ConditionsDurationDegradation (%)Reference
Acidic Hydrolysis 0.1 N HCl at 80°C4 hours3.10[1]
1 N HCl at 90°C2 hoursSignificant[2]
0.5 N HClNot SpecifiedSusceptible[3]
0.1 N HCl at 80°C2 hoursLess than significant[4]
Basic Hydrolysis 0.1 N NaOH at 80°C4 hours4.54[1]
1 N NaOH at 90°C1 hourMarginal[2]
0.1 M NaOH at 80°C10 minutesSusceptible[3]
0.01 M NaOH at 80°C4 hoursDegradation observed[1]
Oxidative Stress 3% H₂O₂ at 60°C4 hoursNo degradation[1]
12% H₂O₂ at Room Temp4 hoursSignificant[2]
10% H₂O₂ at 80°C2 hours97.09[4]
3% H₂O₂Not SpecifiedStable[3]
Thermal Degradation 40°C6 hoursNo degradation[1]
Solid state at 100°C5 hoursStable
Dry heat at 80°C4 hoursStable[3]
Photolytic Degradation UV light3 hoursNo degradation[1]
UV light at 236 nm6 daysMarginal[2]
UV light24 hoursStable[3]
Sunlight21 daysNo degradation[1]
Neutral Hydrolysis Water at 80°C4 hoursNo degradation[1]
Water at 80°C2 hours96.96[4]

Experimental Protocols for Stress Testing

The methodologies outlined below are based on protocols from various published stability studies of Enzalutamide.

1. Acidic Degradation:

  • A stock solution of Enzalutamide is prepared.

  • The stock solution is then diluted with an acidic solution (e.g., 0.1 N or 1 N HCl) to a final concentration (e.g., 30 µg/mL).[2]

  • The solution is heated in a water bath or oven at a specified temperature (e.g., 80°C or 90°C) for a defined period (e.g., 2 to 4 hours).[1][2]

  • After the stress period, the solution is cooled to room temperature and neutralized with a basic solution (e.g., 1 N NaOH).[2]

  • The final solution is diluted with the mobile phase to the desired concentration for analysis by a stability-indicating HPLC method.[2]

2. Basic Degradation:

  • Similar to the acidic degradation protocol, a stock solution of Enzalutamide is diluted with a basic solution (e.g., 0.1 N or 1 N NaOH).[2]

  • The solution is then subjected to heat (e.g., 80°C or 90°C) for a specified duration (e.g., 1 to 4 hours).[1][2]

  • Following the stress period, the solution is cooled and neutralized with an acidic solution (e.g., 1 N HCl).[2]

  • The sample is then prepared for HPLC analysis by diluting with the mobile phase.[2]

3. Oxidative Degradation:

  • A stock solution of Enzalutamide is treated with a hydrogen peroxide solution (e.g., 3% or 12% H₂O₂).[1][2]

  • The mixture is kept at a specific temperature (e.g., room temperature or 60°C) for a set time (e.g., 4 hours).[1][2]

  • The resulting solution is then diluted with the mobile phase for HPLC analysis.

4. Thermal Degradation:

  • For solid-state studies, a specified amount of Enzalutamide powder is placed in a petri dish or vial.

  • The sample is then exposed to a high temperature (e.g., 100°C) in an oven for a defined period (e.g., 5 hours).

  • After exposure, the powder is dissolved in a suitable solvent and diluted to the appropriate concentration for analysis.

  • For solution studies, the drug solution is heated at a specified temperature for a set duration.[1]

5. Photolytic Degradation:

  • A solution of Enzalutamide or the solid drug powder is exposed to UV light (e.g., at 236 nm) or natural sunlight for an extended period.[1][2]

  • Samples are typically placed in a photostability chamber.

  • Following exposure, the samples are prepared for analysis by dissolving in a solvent and diluting as necessary.

Visualizing Experimental and Biological Pathways

To better understand the processes involved in stability testing and the mechanism of action of Enzalutamide, the following diagrams are provided.

G Experimental Workflow for Stress Testing cluster_prep Sample Preparation cluster_stress Stress Application cluster_analysis Analysis start Enzalutamide Stock Solution stress_conditions Dilution with Stressor: - Acid (HCl) - Base (NaOH) - Oxidant (H₂O₂) - Water start->stress_conditions heating Heating (e.g., 80°C) stress_conditions->heating uv_light UV/Sunlight Exposure stress_conditions->uv_light Photolytic (Solution) solid_state Solid Enzalutamide solid_state->heating solid_state->uv_light neutralization Neutralization (for Acid/Base) heating->neutralization dilution Dilution with Mobile Phase uv_light->dilution neutralization->dilution hplc RP-HPLC Analysis dilution->hplc result Quantification of Degradation hplc->result

Caption: Workflow for forced degradation studies of Enzalutamide.

G Enzalutamide's Mechanism of Action in Prostate Cancer cluster_extracellular Extracellular Space / Cytoplasm cluster_nucleus Nucleus androgen Androgen (e.g., Testosterone, DHT) ar Androgen Receptor (AR) androgen->ar Binds to ar_nucleus AR ar->ar_nucleus Nuclear Translocation enzalutamide Enzalutamide enzalutamide->ar Blocks Binding enzalutamide->ar_nucleus Inhibits Translocation dna DNA (Androgen Response Elements) enzalutamide->dna Impairs DNA Binding ar_nucleus->dna Binds to transcription Gene Transcription dna->transcription proliferation Tumor Cell Proliferation and Survival transcription->proliferation

Caption: Enzalutamide inhibits multiple steps of the androgen receptor signaling pathway.

Comparative Stability: Enzalutamide vs. Impurity G

A direct, data-driven comparison of the stability of Enzalutamide and its Impurity G is not possible due to the absence of published stress degradation studies for Impurity G.

Enzalutamide:

  • Demonstrates susceptibility to degradation under strong acidic, basic, and oxidative conditions.[1][2][3][4]

  • Generally stable under thermal and photolytic stress.[1][3]

  • The thiohydantoin moiety in Enzalutamide is a potential site for hydrolysis.

Impurity G (this compound):

  • No specific stability data is available in the public domain.

  • Based on its chemical structure, which contains an amide and a carboxylic acid group, it may also be susceptible to hydrolysis under strong acidic or basic conditions. The amino acid-like structure could potentially undergo other degradation pathways, but this is speculative without experimental evidence.

Conclusion

The stability profile of Enzalutamide is well-documented, with known degradation pathways under hydrolytic and oxidative stress. This information is vital for ensuring the quality, safety, and efficacy of Enzalutamide-containing pharmaceutical products. The significant gap in knowledge regarding the stability of Impurity G underscores the need for further research. Future studies should aim to perform forced degradation of Impurity G under the same stress conditions as Enzalutamide to enable a direct and meaningful comparison of their stability. Such data would be invaluable for risk assessment and the development of robust control strategies for Enzalutamide drug products.

References

Safety Operating Guide

Proper Disposal of 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. The following guide provides detailed procedures for the safe disposal of 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid, a fluorinated organic compound. Given the potential for environmental persistence and unknown toxicity, this compound must be treated as hazardous waste.

Waste Identification and Hazard Assessment

Key Hazard Considerations:

  • Fluorinated Compound: Organic fluorine compounds can be persistent in the environment. High-temperature incineration is often the preferred disposal method for halogenated materials[2].

  • Pharmaceutical Nature: Active pharmaceutical ingredients and research compounds may have unknown biological effects and should not be released into the environment.

  • Toxicity: The specific toxicity of this compound is not documented in the provided search results. Therefore, it must be handled with care, assuming it could be toxic.

Segregation and Storage of Waste

Proper segregation and storage are crucial to prevent dangerous chemical reactions. This compound and its waste should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory[3][4].

Storage Protocol:

  • Incompatible Chemicals: Store this waste separately from incompatible materials. As a general rule, keep acids and bases separate, and do not mix oxidizers with flammable materials[3][5].

  • Container Requirements:

    • Use a designated, appropriate container, preferably plastic, that is compatible with the chemical[4][5].

    • Ensure the container is clean, dry, and in good condition[5]. The original container may be used if it is not compromised[3].

    • Keep the waste container securely closed at all times, except when adding or removing waste[1][3][4].

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste"[5].

    • Include the full chemical name: "this compound" (no abbreviations)[5].

    • Indicate the date when waste was first added to the container[5].

Waste StreamContainer TypeStorage LocationLabeling Requirements
Solid Waste (e.g., contaminated gloves, weigh boats)Lined, sealed containerSatellite Accumulation Area"Hazardous Waste," full chemical name, accumulation start date
Liquid Waste (e.g., solutions containing the compound)Compatible, sealed liquid waste containerSatellite Accumulation Area"Hazardous Waste," full chemical name, approximate concentrations, accumulation start date
Unused/Expired Pure CompoundOriginal, sealed containerSatellite Accumulation Area"Hazardous Waste," full chemical name

Disposal Procedures

Under no circumstances should this chemical waste be disposed of down the drain or in regular trash[1][6]. Evaporation of chemical waste is also prohibited[1]. The primary method for disposal is through your institution's hazardous waste management program.

Step-by-Step Disposal Protocol:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling the waste.

  • Waste Collection:

    • For solid waste, place contaminated items in the designated solid waste container.

    • For liquid waste, carefully pour the solution into the designated liquid waste container, avoiding splashes.

    • For unused pure compounds, prepare the original container for pickup.

  • Contact EHS: Once the waste container is full or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers), contact your institution's Environmental Health and Safety (EHS) or Office of Clinical and Research Safety (OCRS) for waste pickup[3][4].

  • Disposal Method: The EHS office will arrange for the final disposal. For fluorinated compounds, high-temperature incineration is a common and effective method as it can permanently eliminate the substance[7]. Other potential methods for persistent chemicals include secure hazardous waste landfilling[7].

Experimental Protocols

This document focuses on disposal procedures. For experimental protocols involving this compound, researchers should develop a specific Standard Operating Procedure (SOP) that includes safety measures, handling instructions, and emergency procedures.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_generation Waste Generation cluster_assessment Hazard Assessment cluster_handling Handling and Storage cluster_disposal Disposal cluster_prohibited Prohibited Actions A Generate Waste (Solid, Liquid, or Unused Compound) B Classify as Hazardous Waste (Fluorinated Pharmaceutical Compound) A->B C Segregate from Incompatible Chemicals B->C P1 Drain Disposal B->P1 P2 Trash Disposal B->P2 P3 Evaporation B->P3 D Use Labeled, Sealed Waste Container C->D E Store in Satellite Accumulation Area (SAA) D->E F Contact EHS/OCRS for Waste Pickup E->F G EHS Manages Final Disposal (e.g., High-Temp Incineration) F->G

Caption: Disposal workflow from generation to final disposal.

References

Personal protective equipment for handling 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidance, and disposal plans for handling this compound (CAS No. 1289942-66-0). Adherence to these procedures is critical for ensuring laboratory safety and minimizing exposure risks.

Chemical Identifier and Hazard Summary
Identifier Value Reference
IUPAC Name 2-[3-fluoro-4-(methylcarbamoyl)anilino]-2-methylpropanoic acid[1]
CAS Number 1289942-66-0[2][3]
Molecular Formula C₁₂H₁₅FN₂O₃[2]
Molecular Weight 254.26 g/mol [1][2]
Physical Form White to off-white solid
GHS Hazard Classification Code Description Pictogram Signal Word
Skin Corrosion/IrritationH315Causes skin irritationGHS07Warning
Serious Eye Damage/Eye IrritationH319Causes serious eye irritationGHS07Warning
Specific Target Organ Toxicity, Single ExposureH335May cause respiratory irritationGHS07Warning
Acute Toxicity, OralH302Harmful if swallowedGHS07Warning

Information compiled from multiple sources[1][2].

Personal Protective Equipment (PPE)

Based on the GHS hazard classifications, the following personal protective equipment is mandatory when handling this compound.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles or a face shield.To prevent eye irritation (H319) from dust particles or splashes.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or chemical-resistant apron must be worn. Full-body protective clothing should be considered for larger quantities.To prevent skin irritation (H315) upon contact.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or when handling large quantities that may generate dust, a NIOSH-approved particulate respirator is recommended.To prevent respiratory tract irritation (H335) from inhalation of the powdered compound.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural steps for the safe handling of this compound from receipt to disposal.

Preparation and Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. For weighing and preparing solutions, a certified chemical fume hood is required.

  • Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible and have been recently tested.

  • Decontamination: Prepare a designated area for handling the chemical and have appropriate cleaning materials available for decontamination of surfaces and equipment after use.

Handling the Solid Compound
  • Personal Protective Equipment: Don the required PPE as outlined in the table above before handling the container.

  • Weighing: To minimize dust generation, weigh the compound carefully. A "weighing in" technique, where the compound is added to a tared, enclosed container, is recommended.

  • Static Discharge: Take precautionary measures against static discharge when handling the powdered form.

Solution Preparation
  • Solvent Addition: When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • Mixing: Use a magnetic stirrer or gentle agitation to dissolve the compound. Avoid vigorous shaking that could create aerosols.

Post-Handling Procedures
  • Decontamination: Thoroughly clean all surfaces, glassware, and equipment that have come into contact with the chemical.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

  • Storage: Store the chemical in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Disposal Plan

Dispose of chemical waste, contaminated materials, and empty containers in accordance with all applicable local, regional, national, and international regulations.

  • Chemical Waste: Unused chemical and solutions should be collected in a designated, labeled hazardous waste container. Do not dispose of this chemical down the drain.

  • Contaminated Materials: All disposable PPE (gloves, etc.) and materials used for cleaning up spills (e.g., absorbent pads) that are contaminated with the chemical should be placed in a sealed bag and disposed of as hazardous waste.

  • Empty Containers: Unless thoroughly decontaminated, empty containers should be treated as hazardous waste and disposed of accordingly.

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_final Final Steps A Review SDS B Don PPE A->B C Prepare Work Area (Fume Hood) B->C D Weigh Solid C->D E Prepare Solution D->E F Decontaminate Work Area & Equipment E->F G Segregate Waste F->G H Dispose of Waste (per regulations) G->H I Doff PPE H->I J Wash Hands I->J

Caption: A flowchart illustrating the key procedural steps for the safe handling of the specified chemical compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.